2-Amino-4-chloro-5-fluoropyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-fluoropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClFN3/c5-3-2(6)1-8-4(7)9-3/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSZXRDRSOBWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343505 | |
| Record name | 2-Amino-4-chloro-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1683-75-6 | |
| Record name | 2-Amino-4-chloro-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-chloro-5-fluoropyrimidine (CAS No: 155-10-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chloro-5-fluoropyrimidine, also known as 4-Amino-2-chloro-5-fluoropyrimidine, is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the reactive chloro and amino groups on the pyrimidine core, make it a versatile building block for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of targeted cancer therapies, such as kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-2-chloro-5-fluoropyrimidine is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 155-10-2 | [1] |
| Molecular Formula | C₄H₃ClFN₃ | [1] |
| Molecular Weight | 147.54 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 193-197 °C | [2] |
| IUPAC Name | 2-chloro-5-fluoropyrimidin-4-amine | [1] |
| Synonyms | 4-Amino-2-chloro-5-fluoropyrimidine | [1] |
| Purity | >98.0% | [2][3] |
| Storage Temperature | Freezer | [3] |
Synthesis and Experimental Protocols
The synthesis of 4-Amino-2-chloro-5-fluoropyrimidine can be achieved through several routes. A common and effective method involves the chlorination and subsequent amination of a 5-fluorouracil derivative. Below is a detailed experimental protocol based on established literature.
Base-Catalyzed Synthesis from 5-Fluorouracil
This method involves a two-step process starting from the readily available 5-fluorouracil. The initial step is a chlorination reaction to form an intermediate, which is then aminated.
Experimental Protocol:
Step 1: Chlorination of 5-Fluorouracil [4]
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phosphorus oxychloride (POCl₃, 4 equivalents).
-
At room temperature, add a catalytic amount of a suitable base (e.g., N,N-dimethylaniline).
-
Slowly add 5-fluorouracil (1 equivalent) portion-wise to the stirred mixture. Control any exothermic reaction by using a water bath.
-
After the addition is complete, stir the mixture at room temperature for 20 minutes.
-
Gradually heat the reaction mixture to 106-110 °C and maintain this temperature for approximately 14 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water with vigorous stirring to quench the excess POCl₃. This will yield the chlorinated intermediate.
Step 2: Amination to Yield 4-Amino-2-chloro-5-fluoropyrimidine [4]
-
The aqueous solution containing the chlorinated intermediate is then subjected to amination. This can be achieved by reacting with an ammonia solution.
-
Adjust the pH of the solution to approximately 8 using a suitable base.
-
Stir the resulting mixture for 15 minutes.
-
The solid product, 4-Amino-2-chloro-5-fluoropyrimidine, will precipitate out of the solution.
-
Collect the solid by filtration.
-
Wash the filtered solid with water to remove any remaining impurities.
-
Dry the product under vacuum to obtain the final compound.
Purification:
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.
Below is a DOT script for a Graphviz diagram illustrating the general synthesis workflow.
Spectral Data
The structural confirmation of 4-Amino-2-chloro-5-fluoropyrimidine is achieved through various spectroscopic techniques. The following table summarizes typical spectral data.
| Technique | Data |
| ¹H NMR | A singlet is typically observed around δ 8.85 ppm, corresponding to the proton on the pyrimidine ring.[4] |
| ¹³C NMR | Characteristic peaks for the carbon atoms of the pyrimidine ring are expected. |
| FTIR (KBr) | Key vibrational bands include N-H stretching of the amino group (around 3450 and 3360 cm⁻¹), C=N and C=C stretching of the pyrimidine ring, and C-F and C-Cl stretching. |
| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. Fragmentation patterns would involve the loss of chlorine, fluorine, and parts of the pyrimidine ring. |
Applications in Drug Development
4-Amino-2-chloro-5-fluoropyrimidine is a crucial building block in the synthesis of several targeted therapeutic agents, most notably kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Role in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, interacting with the ATP-binding site of the kinase. The substituents on the pyrimidine ring of 4-Amino-2-chloro-5-fluoropyrimidine provide anchor points for building more complex molecules with high affinity and selectivity for specific kinases.
This intermediate is particularly important in the synthesis of inhibitors for:
-
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, drives the growth of certain cancers, including a subset of non-small cell lung cancer (NSCLC).
-
Protein Kinase C (PKC): The PKC family of serine/threonine kinases is involved in various cellular processes, and their aberrant activity is implicated in cancer cell proliferation and survival.
Prominent examples of drugs synthesized using 4-Amino-2-chloro-5-fluoropyrimidine or its close derivatives include the ALK inhibitors Alectinib and Ceritinib .
Signaling Pathways of Therapeutic Targets
Understanding the signaling pathways in which the target kinases are involved is essential for rational drug design and for elucidating the mechanism of action of the synthesized inhibitors.
Oncogenic ALK fusion proteins lead to the constitutive activation of several downstream signaling cascades that promote cell proliferation, survival, and metastasis. Key pathways activated by ALK include:
-
RAS-MAPK Pathway: Leads to cell proliferation.
-
PI3K-AKT Pathway: Promotes cell survival by inhibiting apoptosis.
-
JAK-STAT Pathway: Involved in cell growth and differentiation.
The following DOT script generates a diagram of the simplified ALK signaling pathway.
PKC isozymes are activated by diacylglycerol (DAG) and are central to pathways that regulate cell growth, differentiation, and apoptosis. In cancer, dysregulation of PKC signaling can contribute to uncontrolled cell proliferation and resistance to apoptosis. Key downstream effectors of PKC include other kinases and transcription factors that modulate gene expression related to cell cycle progression and survival.
The following DOT script generates a diagram of the simplified PKC signaling pathway.
Safety and Handling
4-Amino-2-chloro-5-fluoropyrimidine is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its utility as a precursor for potent and selective kinase inhibitors underscores its importance in the development of targeted therapies for cancer and other diseases. A thorough understanding of its chemical properties, synthesis, and biological context is essential for researchers and scientists working to develop the next generation of innovative medicines.
References
An In-depth Technical Guide to 2-Amino-4-chloro-5-fluoropyrimidine
This technical guide provides a comprehensive overview of 2-Amino-4-chloro-5-fluoropyrimidine, a key intermediate in the synthesis of various biologically active compounds. The document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Properties and Identification
This compound is a halogenated pyrimidine derivative. Its chemical structure and properties are fundamental to its reactivity and use as a building block in organic synthesis.
| Property | Value | Reference |
| Molecular Weight | 147.54 g/mol | [1][2] |
| Molecular Formula | C4H3ClFN3 | [1][2] |
| IUPAC Name | 2-chloro-5-fluoropyrimidin-4-amine | [1] |
| CAS Number | 155-10-2 | [1][2] |
| Canonical SMILES | C1=C(C(=NC(=N1)Cl)N)F | [1] |
| InChI Key | SLQAJWTZUXJPNY-UHFFFAOYSA-N | [1] |
| Appearance | Off-white to white solid | [3] |
| Primary Hazards | Irritant, Harmful if swallowed | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs can be achieved through various chemical routes. Below are representative experimental protocols for its synthesis and analysis.
This method involves the amination of a di-chlorinated pyrimidine precursor.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 2,4-dichloro-5-fluoropyrimidine in an appropriate solvent such as ethanol.
-
Cool the solution in an ice bath to maintain a low temperature.
-
Slowly add a solution of ammonia (ammoniacal liquor) to the reaction mixture with constant stirring. The molar ratio of the dichloropyrimidine to ammonia is typically optimized, for example, 1:2 to 1:10.[3]
-
After the addition is complete, allow the reaction to proceed at a controlled temperature, for instance, refluxing for 3-5 hours, while monitoring the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Filter the crude product and wash it sequentially with water and ethanol to remove unreacted starting materials and byproducts.[4]
-
Dry the resulting solid to obtain this compound.[4]
-
Further purification can be achieved by recrystallization from a suitable solvent mixture, such as dichloromethane and petroleum ether.[4]
The identity and purity of the synthesized this compound are confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Column: A reverse-phase column, such as a C18 column, is typically used.[5]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or formate buffer) is employed. The gradient or isocratic elution is optimized to achieve good separation.[5]
-
Detection: UV detection at a wavelength where the compound has significant absorbance.[5]
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, filtered, and injected into the HPLC system.
-
Data Analysis: The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Data Acquisition: 1H NMR and 13C NMR spectra are recorded on a spectrometer.
-
Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the chemical structure of the molecule. For example, the 1H NMR spectrum of a similar compound, 2-Chloro-4-Amino-5-fluoropyrimidine, showed a singlet at δ 8.85 ppm corresponding to the proton on the pyrimidine ring.[6]
Biological Significance and Applications
Derivatives of this compound are of significant interest in drug discovery due to their wide range of biological activities.
-
Anticancer Agents: The pyrimidine scaffold is a core structure in many anticancer drugs. Analogs of 2-amino-4-aryl-5-chloropyrimidines have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), both of which are crucial targets in cancer therapy.[7]
-
Kinase Inhibitors: The 2-amino-pyrimidine moiety is a common feature in many kinase inhibitors. For instance, 2-Chloro-5-fluoropyrimidine serves as a starting material for the synthesis of potent inhibitors of the JAK2 kinase.
-
Gastroprokinetic Agents: Certain derivatives have shown activity as serotonin 5-HT4 receptor agonists, indicating their potential use as gastroprokinetic agents.[8]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes related to this compound.
References
- 1. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. japsonline.com [japsonline.com]
- 7. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Amino-4-chloro-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chloro-5-fluoropyrimidine is a key heterocyclic building block in medicinal chemistry, recognized for its role as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its unique trifunctionalized pyrimidine core, featuring amino, chloro, and fluoro groups, offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods for this compound, intended to support researchers and professionals in drug discovery and development.
Core Chemical Properties
This compound is a solid compound at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₃ClFN₃ | [1] |
| Molecular Weight | 147.54 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 155-160 °C (decomposes) (for 2-Amino-4-chloropyrimidine) | [3] |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, often starting from readily available pyrimidine derivatives. While a variety of synthetic routes have been explored for similar compounds, a common approach involves the chlorination and subsequent amination of a fluorinated pyrimidine precursor.
Experimental Protocol: Synthesis from 2-methoxy-5-fluorouracil
This protocol describes a representative synthesis of a related compound, 2-methoxy-4-amino-5-fluoropyrimidine, which can be a precursor to the title compound.
Step 1: Chlorination of 2-methoxy-5-fluorouracil [4]
-
In a 10.0 L four-hole flask under a nitrogen atmosphere, add 600.0 g of 2-methoxy-5-fluorouracil and 1 L of a toluene solution containing 352.92 g of N,N-dimethylaniline.
-
Heat the mixture to 30 °C.
-
Slowly add 382.49 g of phosphorous oxychloride (POCl₃) over approximately 0.6 hours.
-
After the addition is complete, raise the temperature to 70 °C and stir for 2.0 hours.
-
Upon reaction completion, cool the mixture and pour it into a solution of 1.0 L of water and 0.9 L of 20% hydrochloric acid.
-
Allow the layers to separate, collect the organic phase, dry it, and concentrate under reduced pressure to yield 2-methoxy-4-chloro-5-fluoropyrimidine.
Step 2: Amination of 2-methoxy-4-chloro-5-fluoropyrimidine [4]
-
In a 1 L three-necked flask, add 370 g of 2-methoxy-4-chloro-5-fluoropyrimidine to 600 mL of a 24% aqueous ammonia solution.
-
Heat the mixture to 50 °C and stir for 5-6 hours.
-
After the reaction is complete, cool the system to room temperature.
-
Filter the resulting solid, wash the filter cake with water three times, and dry to obtain 2-methoxy-4-amino-5-fluoropyrimidine.
Further synthetic steps would be required to convert this intermediate to this compound, typically involving the manipulation of the methoxy group.
Analytical Characterization
The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC-UV method is suitable for determining the purity of this compound.
Experimental Protocol: HPLC-UV Analysis
This protocol is a general guideline and may require optimization for specific instruments and applications.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05% sulfuric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 45:55 mixture of acetonitrile and aqueous buffer.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 200 nm.[5]
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1.0 mg/mL.[5]
-
Injection Volume: 1 µL.[5]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for this compound is not readily available in the public domain, the following provides an example of expected resonances for a similar pyrimidine derivative.
-
¹H NMR (300 MHz, CDCl₃): A signal for the pyrimidine ring proton is expected, typically as a singlet around δ 8.85 ppm.[6]
-
¹³C NMR: Resonances for the four carbon atoms of the pyrimidine ring are expected.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups. Expected characteristic peaks would include N-H stretching vibrations for the amino group and C-Cl and C-F stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak would be at m/z 147.54.
Role in Drug Discovery and Signaling Pathways
This compound is a crucial starting material for the synthesis of various kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
While this compound itself is not typically the final active pharmaceutical ingredient (API), its structural motifs are incorporated into molecules that target specific signaling pathways. For instance, it serves as a precursor for the synthesis of inhibitors of the JAK/STAT signaling pathway.[7]
Caption: General experimental workflow for synthesis and analysis.
Caption: Role of the compound in drug discovery.
Safety Information
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a valuable chemical entity for the synthesis of complex molecules with significant therapeutic potential. Its strategic importance in the development of kinase inhibitors highlights its continued relevance in modern drug discovery. This guide provides foundational information to aid researchers in the effective utilization of this compound in their scientific endeavors. Further investigation into its direct biological activities and optimization of synthetic and analytical protocols will continue to expand its utility in the field.
References
- 1. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-氨基-4-氯嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. 2-氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
2-Amino-4-chloro-5-fluoropyrimidine IUPAC name
An In-depth Technical Guide to 2-chloro-5-fluoropyrimidin-4-amine
This guide provides a comprehensive technical overview of 2-chloro-5-fluoropyrimidin-4-amine, a key heterocyclic intermediate in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and significance as a building block for potent therapeutic agents.
Chemical Identity and Properties
The compound with the common name 2-Amino-4-chloro-5-fluoropyrimidine is correctly identified by the IUPAC name 2-chloro-5-fluoropyrimidin-4-amine .[1] It is classified as an organohalogen compound and a member of the pyrimidine family.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and available spectroscopic data for 2-chloro-5-fluoropyrimidin-4-amine is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-chloro-5-fluoropyrimidin-4-amine | [1] |
| CAS Number | 155-10-2 | [1] |
| Molecular Formula | C₄H₃ClFN₃ | [1] |
| Molecular Weight | 147.54 g/mol | [1] |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.85 (s, 1H) | [2] |
Synthesis of 2-chloro-5-fluoropyrimidin-4-amine
2-chloro-5-fluoropyrimidin-4-amine is typically synthesized in a two-step process starting from the biologically significant compound 5-fluorouracil. The first step involves the chlorination of 5-fluorouracil to yield the intermediate 2,4-dichloro-5-fluoropyrimidine. The second step is a regioselective amination of this intermediate to produce the final product.
Synthetic Workflow
The overall synthetic pathway is illustrated in the following diagram:
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of 2-chloro-5-fluoropyrimidin-4-amine and its precursor.[2][3][4]
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil
-
To a clean, dry round-bottom flask, add phosphorus oxychloride (POCl₃, 4 eq) and a catalytic amount of a suitable base (e.g., N,N-dimethylaniline, 0.5 mL for 25g of starting material).[2]
-
Stir the mixture at room temperature. After 10 minutes, add 5-fluorouracil (1 eq) portion-wise to the mixture, controlling any exothermic reaction by using a water bath.[2]
-
Stir the resulting mixture at room temperature for an additional 20 minutes.
-
Slowly increase the temperature to 106-110 °C and maintain the reaction under reflux for 14 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into ice-cold water (e.g., 100 mL) with vigorous stirring.[2]
-
The product, 2,4-dichloro-5-fluoropyrimidine, can then be extracted with an organic solvent like dichloromethane. The organic layers are combined, washed, dried, and concentrated to yield the intermediate, which can be used in the next step. A yield of approximately 92-95% can be expected under optimized conditions.[3][4]
Step 2: Synthesis of 2-chloro-5-fluoropyrimidin-4-amine from 2,4-Dichloro-5-fluoropyrimidine
-
The crude or purified 2,4-dichloro-5-fluoropyrimidine from Step 1 is subjected to amination.
-
Treat the dichloro intermediate with a 15% aqueous ammonia solution (NH₄OH).
-
Heat the reaction mixture to approximately 60 °C.
-
Upon completion of the reaction (monitored by TLC), adjust the pH of the solution to 8.[2]
-
Stir the resulting mixture for 15 minutes. The product will precipitate as a solid.
-
Filter the solid, wash with water (e.g., 2 x 10 mL), and dry thoroughly to obtain 2-chloro-5-fluoropyrimidin-4-amine.[2]
Role in Drug Discovery and Development
While there is limited publicly available information on the direct biological activity of 2-chloro-5-fluoropyrimidin-4-amine itself, its primary significance in the pharmaceutical industry is as a crucial structural motif and key intermediate for the synthesis of a wide range of potent, biologically active molecules. Its utility stems from the differential reactivity of the two chlorine atoms on the pyrimidine ring, allowing for sequential and regioselective substitution.
Precursor for Kinase Inhibitors
The 2-amino-4-substituted-pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors for oncology. 2-chloro-5-fluoropyrimidin-4-amine serves as a key starting material for the synthesis of inhibitors targeting various kinases, including:
-
Src/Abl Kinase: Derivatives of this compound have been identified as potent dual Src/Abl kinase inhibitors, with significant antiproliferative activity against cancer cell lines.[5]
-
Polo-like Kinase 4 (PLK4): Novel PLK4 inhibitors with an aminopyrimidine core have been developed for the treatment of breast cancer.
-
Anaplastic Lymphoma Kinase (ALK): The compound is a building block for dual inhibitors of ALK and histone deacetylases (HDACs) for treating ALK-addicted cancers.
The logical relationship of 2-chloro-5-fluoropyrimidin-4-amine as a precursor in the development of kinase inhibitors is depicted below.
Safety and Handling
Based on aggregated GHS data, 2-chloro-5-fluoropyrimidin-4-amine is harmful if swallowed (Acute Toxicity 4).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-chloro-5-fluoropyrimidin-4-amine is a compound of significant interest to the medicinal chemistry and drug development community. While its intrinsic biological activity is not extensively documented, its role as a versatile and valuable synthetic intermediate is well-established. The synthetic protocols provided herein offer a basis for its preparation, and its utility as a core scaffold, particularly in the development of kinase inhibitors, underscores its importance in the ongoing search for new therapeutic agents.
References
- 1. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-4-chloro-5-fluoropyrimidine synthesis pathway
An in-depth technical guide on the synthesis of 2-Amino-4-chloro-5-fluoropyrimidine, prepared for researchers, scientists, and drug development professionals.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds and agrochemicals. Its structural features, including the reactive chlorine atom and the amino group on the pyrimidine core, make it a versatile building block for creating more complex molecules. This guide details the primary synthesis pathway, experimental protocols, and key quantitative data for the preparation of this compound.
Core Synthesis Pathway
The most common and industrially viable synthesis route for this compound starts from 5-fluorouracil. The process involves two main transformations: a chlorination step to produce the key intermediate, 2,4-dichloro-5-fluoropyrimidine, followed by a regioselective amination.
The overall synthesis pathway is illustrated below:
The key to this synthesis is the controlled, regioselective amination of the dichlorinated intermediate. The presence of the electron-withdrawing fluorine atom at the C-5 position influences the reactivity of the two chlorine atoms, making the C-4 position more susceptible to nucleophilic attack by ammonia.[1]
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
This step involves the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine using phosphorus oxychloride as the chlorinating agent and a tertiary amine, such as N,N-dimethylaniline (DMA), as an acid acceptor.[2]
Experimental Workflow:
Detailed Methodology:
-
Charging the Reactor: In a suitable reaction vessel protected with a nitrogen atmosphere, mix 5-fluorouracil (1.0 mole equivalent) with phosphorus oxychloride (2.5 to 10 mole equivalents).[2][3]
-
Addition of Base: Begin stirring and heat the mixture to approximately 100°C. Slowly add N,N-dimethylaniline (2.0 mole equivalents) over a period of about 9 hours.[3]
-
Reaction: Maintain the reaction temperature at 100-114°C and continue stirring for an additional 2 to 4 hours, monitoring the reaction's completion with Thin Layer Chromatography (TLC).[2][3]
-
Work-up: After completion, cool the reaction mass to room temperature. In a separate vessel, prepare a mixture of ice and water. Carefully and slowly pour the reaction mixture into the ice-water with vigorous stirring.
-
Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Extract the product into dichloromethane. Combine the organic layers and wash them sequentially with concentrated aqueous hydrochloric acid and a 5% w/w aqueous sodium bicarbonate solution.[3]
-
Isolation: Concentrate the washed organic solution by distillation at atmospheric pressure to yield a solution of 2,4-dichloro-5-fluoropyrimidine, which can often be used directly in the subsequent step.[3]
Step 2: Synthesis of this compound
This step involves the regioselective amination of 2,4-dichloro-5-fluoropyrimidine. The C4-chloro is selectively replaced by an amino group.
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: In a reaction vessel, dissolve the 2,4-dichloro-5-fluoropyrimidine intermediate in ethanol.
-
Addition of Ammonia: While stirring, add aqueous ammonia. The temperature should be carefully controlled to remain below 35°C during the addition.[4]
-
Reaction: Once the addition is complete, cool the mixture to 25°C and continue stirring for approximately 3 hours.[4] Monitor the reaction's progress by TLC.
-
Isolation: After the reaction is complete, remove the ethanol under reduced pressure.[4]
-
Precipitation and Filtration: Add water to the remaining residue with stirring. The product will precipitate as a solid. Filter the solid, wash it twice with water, and dry it to obtain the final product, this compound.[5]
Quantitative Data
The efficiency of the synthesis is dependent on careful control of reaction parameters. The following table summarizes key data from reported procedures.
| Step | Reactants | Key Reagents | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1. Chlorination | 5-Fluorouracil | POCl₃, DMA | 114 | 2 | 92.2 | [2] |
| 2. Amination | 2,4-Dichloro-5-fluoropyrimidine | Aqueous NH₃ | 25-35 | 3 | Not specified | [4] |
Note: Yields can vary significantly based on the scale and specific conditions of the reaction.
Key Considerations and Mechanisms
-
Base Catalysis in Chlorination: The use of a base like N,N-dimethylaniline is crucial in the chlorination step to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the dichlorinated product.[5]
-
Regioselectivity of Amination: The substitution of the chlorine atom at the C-4 position is favored over the C-2 position. This is a classic example of regioselectivity in nucleophilic aromatic substitution (SNAr) on pyrimidine rings. The electron-withdrawing effect of the fluorine atom at C-5 makes the adjacent C-4 position more electrophilic and thus more susceptible to attack by the ammonia nucleophile.[1]
-
Temperature Control: Exothermic reactions, especially during the addition of DMA and the quenching of the chlorination reaction mixture, require careful temperature management to prevent side reactions and ensure safety.[5]
References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 4. CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 5. japsonline.com [japsonline.com]
Spectroscopic and Physicochemical Profile of 2-Amino-4-chloro-5-fluoropyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Physicochemical and Analytical Data
A summary of the key physical and chemical properties for 2-Amino-4-chloro-5-fluoropyrimidine is presented below. It is important to note that while a Certificate of Analysis confirms that the ¹H NMR spectrum is consistent with the structure, the actual spectral data is not publicly available.[2]
| Property | Value | Source |
| CAS Number | 1683-75-6 | [1][3][4] |
| Molecular Formula | C₄H₃ClFN₃ | [1][3][4] |
| Molecular Weight | 147.54 g/mol | [4] |
| Melting Point | 176-177 °C | |
| Boiling Point | 321.7 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.564 g/cm³ (Predicted) | [3] |
| Flash Point | 148.3 °C (Predicted) | [3] |
| ¹H NMR Spectrum | Consistent with structure | [2] |
| Purity (by NMR) | ≥97.0% | [2] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate acquisition of spectroscopic data. The following are generalized protocols for key analytical techniques that would be employed in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent instrument.
-
¹H NMR Acquisition :
-
Tune and shim the probe for the specific sample.
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters include a spectral width of 200-240 ppm and a longer relaxation delay (e.g., 2-10 seconds).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition :
-
If available, acquire a one-dimensional fluorine spectrum.
-
This will provide specific information about the fluorine environment within the molecule.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition :
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For ESI, both positive and negative ion modes should be tested to determine which provides a better signal for the [M+H]⁺ or [M-H]⁻ ions.
-
-
Data Analysis : Analyze the resulting spectrum to determine the molecular weight of the compound. The isotopic pattern, particularly for chlorine, should be examined to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation :
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
Instrumentation : Use an FTIR spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis : The resulting spectrum, plotted as transmittance or absorbance versus wavenumber, should be analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretches for the amino group, C=N and C=C stretches for the pyrimidine ring, and C-F and C-Cl stretches).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Solubility Profile of 2-Amino-4-chloro-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility of 2-Amino-4-chloro-5-fluoropyrimidine (CAS No: 155-10-2). Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties and provides detailed experimental protocols for determining its solubility profile.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. The following table summarizes the key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₃ClFN₃ | PubChem[1] |
| Molecular Weight | 147.54 g/mol | PubChem[1] |
| XLogP3-AA (logP) | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 146.999953 | PubChem[1] |
| Physical State | Solid | Sigma-Aldrich |
The positive XLogP3-AA value of 0.9 suggests that this compound has a degree of lipophilicity, which may indicate limited aqueous solubility and better solubility in organic solvents.
Solubility Data
Given the absence of established quantitative data, experimental determination of the solubility profile is necessary for research and development purposes. The following sections provide detailed protocols for such determinations.
Experimental Protocols for Solubility Determination
The following are generalized yet detailed protocols for determining the equilibrium solubility of a compound like this compound. These methods can be adapted based on the specific laboratory equipment and analytical capabilities available.
Protocol 1: Shake-Flask Method for Equilibrium Solubility
This is the most common method for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH levels, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetone)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure:
-
Preparation: Prepare stock solutions of this compound of known concentrations in a suitable solvent for creating a calibration curve for the analytical method.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sampling: Carefully withdraw a supernatant aliquot without disturbing the solid phase.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor.
Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)
This method is suitable for early-stage drug discovery and provides a faster, though less precise, measure of solubility.
Materials:
-
This compound dissolved in DMSO (high concentration stock)
-
Aqueous buffer solutions (e.g., PBS at various pH)
-
96-well microplates
-
Liquid handling robotics (optional but recommended)
-
Plate reader with nephelometry or turbidimetry capabilities.
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.
-
Addition of Aqueous Buffer: Add the aqueous buffer to each well, causing the compound to precipitate if its solubility is exceeded.
-
Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for determining solubility and the logical relationships in assessing the solubility profile.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Logical Flow for Solubility Profile Assessment.
Biological Context and Signaling Pathways
Currently, there is no information available in the scientific literature that links this compound to any specific biological signaling pathways. This compound is primarily documented as a chemical intermediate used in the synthesis of more complex molecules, such as active pharmaceutical ingredients. Therefore, a discussion of its direct interaction with signaling pathways is not applicable based on current knowledge.
Conclusion
While direct quantitative solubility data for this compound is not currently published, its physicochemical properties suggest low to moderate aqueous solubility and better solubility in organic solvents. This technical guide provides robust and detailed experimental protocols that can be employed by researchers to determine the precise solubility profile of this compound in various solvents and under different conditions. The provided workflows offer a clear and logical approach to solubility assessment, which is a critical step in the process of drug development and chemical research.
References
An In-depth Technical Guide to the Physical Characteristics of 2-Amino-4-chloro-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of 2-Amino-4-chloro-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Core Physical Properties
This compound is a heterocyclic organic compound with the molecular formula C₄H₃ClFN₃.[1][2] At ambient conditions, it exists as a white to light yellow crystalline powder. A summary of its key physical properties is presented in the table below.
| Physical Property | Value | Source |
| Molecular Formula | C₄H₃ClFN₃ | [1][2] |
| Molecular Weight | 147.54 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | N/A |
| Melting Point | 192 - 196 °C | N/A |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Physical Characterization
Accurate determination of the physical properties of this compound is crucial for its handling, formulation, and application in further chemical synthesis. The following section details the standard experimental methodologies for measuring key physical characteristics.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted and straightforward technique for this determination.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered using a mortar and pestle.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The packing should be uniform to ensure even heat distribution.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, such as a Stuart SMP10 or a similar device, alongside a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting point range. For a pure substance, this range is typically narrow.
Bulk Density Determination
Bulk density is an important parameter for powder handling, storage, and dosage form design. It is determined by measuring the volume occupied by a known mass of the powder.
Methodology:
-
Sample Preparation: A known mass (e.g., 10 g) of this compound powder is accurately weighed.
-
Volume Measurement: The powder is carefully introduced into a graduated cylinder of a suitable volume (e.g., 25 mL or 50 mL) without compacting it.
-
Initial Volume Reading: The volume occupied by the powder is recorded as the bulk volume.
-
Calculation: The bulk density is calculated using the following formula: Bulk Density = Mass of Powder / Bulk Volume of Powder
Solubility Determination
Understanding the solubility of this compound in various solvents is essential for reaction chemistry, purification, and formulation development. A general qualitative and semi-quantitative procedure is outlined below.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be selected for testing (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).
-
Qualitative Assessment:
-
To a test tube containing a small, accurately weighed amount of this compound (e.g., 10 mg), a small volume of the selected solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously (e.g., by vortexing) for a set period.
-
The sample is visually inspected for dissolution. Observations are recorded as "soluble," "partially soluble," or "insoluble."
-
-
Semi-Quantitative Assessment (if soluble):
-
If the compound is found to be soluble, further amounts of the solid are added incrementally to a known volume of the solvent at a constant temperature until saturation is reached (i.e., no more solid dissolves).
-
The total mass of the dissolved solid is recorded to estimate the solubility in terms of g/L or mg/mL.
-
Logical Workflow for Physical Characterization
The process of determining the physical characteristics of a compound like this compound follows a logical progression. The following diagram illustrates a typical workflow for this characterization.
References
The Pivotal Role of 2-Amino-4-chloro-5-fluoropyrimidine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds have emerged as a cornerstone in the design of novel therapeutics. Among these, 2-Amino-4-chloro-5-fluoropyrimidine stands out as a critical starting material, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique electronic properties, conferred by the presence of both an amino group and halogen substituents, make it a highly reactive and adaptable building block for drug development. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a focus on experimental protocols and data-driven insights to empower researchers in their quest for next-generation pharmaceuticals. The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2]
Synthesis of this compound and its Derivatives
The efficient synthesis of this compound and its subsequent elaboration into more complex molecules are of paramount importance in drug discovery programs. Several synthetic routes have been developed, each with its own advantages in terms of yield, scalability, and reaction conditions.
Base-Catalyzed Synthesis from 5-Fluorouracil
A common and economically viable method for the industrial production of this compound involves the base-catalyzed chlorination of 5-fluorouracil.[3] This process typically utilizes a chlorinating agent such as phosphorus oxychloride (POCl3) in the presence of a base. The choice of base can significantly impact the reaction's efficiency and yield.
Experimental Protocol: Base-Catalyzed Chlorination of 5-Fluorouracil [3]
-
To a clean, dry round bottom flask, add 116.51 g of Phosphorus oxychloride (POCl3, 4 eq) and 0.5 mL of a suitable base at room temperature under constant stirring.
-
After 10 minutes, portion-wise add 25 g of 5-fluorouracil to the mixture at room temperature. Control any exothermic reaction by applying an ice bath.
-
Stir the mixture at room temperature for 20 minutes.
-
Slowly raise the temperature to 106-110 °C and maintain for 14 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mass to room temperature.
-
Carefully pour the reaction mixture into 100 mL of ice-cold water under vigorous stirring to precipitate the product, 2,4-dichloro-5-fluoropyrimidine.
-
The resulting intermediate can then be selectively aminated to yield this compound.
Table 1: Influence of Base Catalyst on Reaction Parameters [3]
| Base Catalyst | pKa | Reaction Time (hrs) | Temperature (°C) | Yield (%) |
| Base A | X.X | 14 | 106-110 | XX.X |
| Base B | Y.Y | 12 | 106-110 | YY.Y |
| Base C | Z.Z | 10 | 106-110 | ZZ.Z |
Note: Specific bases and their corresponding pKa values and yields were noted as being investigated to optimize the process, with higher pKa bases leading to improved yields and shorter reaction times.[3]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-4-chloro-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chloro-5-fluoropyrimidine is a key heterocyclic building block in the synthesis of a diverse range of kinase inhibitors. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position and an amino group at the 2-position, allows for sequential functionalization to generate complex molecules with potent and selective inhibitory activity against various protein kinases. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing this versatile scaffold, with a focus on inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 1 (CDK1), and Protein Kinase C theta (PKCθ).
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The pyrimidine core of this compound can mimic the purine bases of ATP, enabling competitive inhibition at the ATP-binding site of kinases. The development of kinase inhibitors from this starting material has led to the discovery of promising therapeutic candidates.
Kinase Inhibitory Activity of 2,4,5-substituted Pyrimidine Derivatives
The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors synthesized from 2-aminopyrimidine scaffolds. The data is compiled from various studies and illustrates the potential of this chemical class against different kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay | Reference |
| 1 | VEGFR-2 | 8 | HUVEC proliferation | [1] |
| 2 | CDK1 | 25 | - | [1] |
| 3 | PKCθ | 14 | - | |
| 4 | VEGFR-2 | 6.82 | HT-29 & COLO-205 | [2] |
| 5 | CDK7 | 7.21 | MV4-11 cells | [3][4] |
Signaling Pathways
The following diagrams illustrate the signaling pathways of key kinase targets for inhibitors derived from this compound.
Caption: VEGFR-2 Signaling Pathway.[5][6][7][8][9]
Caption: CDK1 Signaling in Cell Cycle Progression.[10][11][12][13][14]
Caption: PKCθ Signaling in T-Cell Activation.[15][16][17][18][19]
Experimental Protocols
The following section provides a representative, multi-step protocol for the synthesis of a generic 2,4-disubstituted-5-fluoropyrimidine kinase inhibitor. This protocol is a composite based on common synthetic strategies reported in the literature.
General Synthetic Workflow
Caption: General Synthetic Workflow.
Step 1: Suzuki Coupling of this compound
This step introduces a key aryl or heteroaryl moiety at the C4 position of the pyrimidine ring, a common feature in many kinase inhibitors that often interacts with the hinge region of the kinase.
Materials:
-
This compound
-
Aryl or Heteroarylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)
-
Sodium carbonate (Na2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the corresponding aryl or heteroarylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture). The solvent volume should be sufficient to dissolve the reactants upon heating.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl2 (0.05 equivalents), to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the 2-amino-4-(aryl/heteroaryl)-5-fluoropyrimidine intermediate.
Step 2: Buchwald-Hartwig Amination
This step introduces a second point of diversity at the C2-amino position, which can be crucial for targeting specific amino acid residues in the kinase active site and improving potency and selectivity.
Materials:
-
2-Amino-4-(aryl/heteroaryl)-5-fluoropyrimidine (from Step 1)
-
Amine (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 equivalents)
-
Xantphos (0.1 equivalents)
-
Cesium carbonate (Cs2CO3) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane or Toluene
-
Nitrogen or Argon gas
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube or sealed reaction vial, add the 2-amino-4-(aryl/heteroaryl)-5-fluoropyrimidine (1.0 equivalent), the desired amine (1.5 equivalents), cesium carbonate (2.0 equivalents), Pd2(dba)3 (0.05 equivalents), and Xantphos (0.1 equivalents).
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane or toluene.
-
Seal the reaction vessel and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the final kinase inhibitor.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) : To confirm the chemical structure.
-
Mass Spectrometry (MS) : To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of potent and selective kinase inhibitors. The synthetic protocols outlined in this document, based on robust and widely used cross-coupling reactions, provide a clear pathway for the generation of novel drug candidates. The modular nature of this synthetic approach allows for the systematic exploration of the chemical space around the pyrimidine core, facilitating the optimization of kinase inhibitory activity and other drug-like properties. Researchers in the field of drug discovery are encouraged to utilize these methods as a foundation for the development of the next generation of targeted therapeutics.
References
- 1. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. biorbyt.com [biorbyt.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 14. CDK1 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]
- 18. Frontiers | PKC-theta in regulatory and effector T-cell functions [frontiersin.org]
- 19. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Amino-4-chloro-5-fluoropyrimidine in Anticancer Drug Design
Introduction
2-Amino-4-chloro-5-fluoropyrimidine is a pivotal heterocyclic building block in the field of medicinal chemistry, particularly in the design and synthesis of novel anticancer agents. Its unique structural features, including the reactive chlorine atom at the C4 position and the fluorine atom at the C5 position, make it an attractive scaffold for developing targeted therapies. The pyrimidine core is a well-established pharmacophore in oncology, mimicking the natural purine and pyrimidine bases, and is found in numerous antimetabolite and kinase inhibitor drugs. This document provides an overview of its application, synthesis, and biological evaluation in the context of anticancer drug design.
The primary utility of this compound lies in its ability to serve as a versatile intermediate for creating a diverse library of substituted pyrimidine derivatives. The chlorine atom is readily displaced by various nucleophiles, allowing for the introduction of different functional groups that can modulate the compound's biological activity, selectivity, and pharmacokinetic properties. The fluorine substitution can enhance binding affinity to target proteins and improve metabolic stability.
Synthesis Protocols
The synthesis of derivatives based on the this compound scaffold is crucial for structure-activity relationship (SAR) studies. A common and efficient method involves microwave-assisted synthesis, which often leads to higher yields and shorter reaction times compared to conventional heating.
Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4-substituted-5-fluoropyrimidine Derivatives
This protocol is adapted from a general procedure for the synthesis of 2-amino-4-chloro-pyrimidine derivatives and can be applied to the 5-fluoro analogue.[1]
Materials:
-
This compound
-
Substituted amine of choice (e.g., a substituted aniline or a cyclic amine)
-
Anhydrous propanol
-
Triethylamine (TEA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a microwave reaction vial, add this compound (1 mmol).
-
Add 1 mL of anhydrous propanol and stir at room temperature to dissolve the starting material.
-
Add the desired substituted amine (1 mmol) to the reaction vial.
-
Add triethylamine (1.2 mmol) to the mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Set the reaction temperature to 120-140°C and the reaction time to 15-30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product by adding saturated sodium bicarbonate solution and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 2-amino-4-substituted-5-fluoropyrimidine derivative.
Caption: Microwave-assisted synthesis workflow.
Mechanism of Action and Targeted Signaling Pathways
Derivatives of this compound often exert their anticancer effects by inhibiting key enzymes involved in cell signaling pathways that are frequently dysregulated in cancer. A primary class of targets for these compounds are protein kinases.
Many pyrimidine derivatives are designed as ATP-competitive inhibitors of protein kinases.[2] These kinases are crucial for signal transduction pathways that regulate cell proliferation, survival, and differentiation. By blocking the ATP-binding site of a specific kinase, the drug can halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Kinase inhibition signaling pathway.
Quantitative Data on Anticancer Activity
The efficacy of novel compounds derived from this compound is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values are determined to quantify the potency of the compounds.
| Compound ID | Modification on Pyrimidine Ring | Cancer Cell Line | IC50 / EC50 (µM) | Reference |
| Derivative 6 | 4-(4-bromophenyl)piperazin-1-yl | HCT116 (Colon) | 89.24 ± 1.36 | [1] |
| Derivative 6 | 4-(4-bromophenyl)piperazin-1-yl | MCF7 (Breast) | 89.37 ± 1.17 | [1] |
| Derivative 1 | 4-methylpiperazin-1-yl | HCT116 (Colon) | 209.17 ± 1.23 | [1] |
| Derivative 1 | 4-methylpiperazin-1-yl | MCF7 (Breast) | 221.91 ± 1.37 | [1] |
| Compound 7i | 2,4-diamino-5-methyleneamino derivative | HCT116 (Colon) | 4.93 | [3] |
| Compound 7i | 2,4-diamino-5-methyleneamino derivative | HT-29 (Colon) | 5.57 | [3] |
| Compound 7i | 2,4-diamino-5-methyleneamino derivative | MCF-7 (Breast) | 8.84 | [3] |
| Compound 7i | 2,4-diamino-5-methyleneamino derivative | HeLa (Cervical) | 14.16 | [3] |
Experimental Protocols for Biological Evaluation
Protocol 2: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-4-chloro-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki coupling reaction of 2-Amino-4-chloro-5-fluoropyrimidine with various arylboronic acids. This reaction is a critical transformation for the synthesis of 2-amino-4-aryl-5-fluoropyrimidine derivatives, a scaffold of significant interest in medicinal chemistry due to its potential as a kinase inhibitor.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. Its application in the synthesis of biaryl and heteroaryl compounds is of paramount importance in the pharmaceutical industry. The 2-amino-5-fluoropyrimidine core is a privileged structure in drug discovery, and the introduction of diverse aryl groups at the 4-position via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. Notably, derivatives of the closely related 2-amino-4-aryl-5-chloropyrimidine have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), both of which are key targets in oncology.[1]
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base and a suitable solvent system.
Caption: General reaction scheme for the Suzuki-Miyaura cross-coupling.
Optimization of Reaction Conditions
The successful Suzuki coupling of this compound is highly dependent on the choice of catalyst, base, and solvent. While specific experimental data for this exact substrate is limited in the public domain, extensive research on similar chloropyrimidines provides a strong basis for reaction optimization.
Catalyst Selection: Palladium catalysts are the most effective for Suzuki couplings. For less reactive aryl chlorides, the use of electron-rich and sterically hindered phosphine ligands is often crucial.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A commonly used and often effective catalyst for a range of Suzuki couplings.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a phosphine ligand (e.g., P(t-Bu)₃) : This combination is often more active for challenging substrates like heteroaryl chlorides.[2]
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : Another robust catalyst suitable for a variety of cross-coupling reactions.[3][4][5]
Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle.
-
Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are frequently used inorganic bases that have shown good efficacy in related systems.
-
Potassium Fluoride (KF) can also be an effective base, particularly when dealing with base-sensitive functional groups.[2]
Solvent System: The choice of solvent influences the solubility of the reactants and the stability of the catalyst.
-
1,4-Dioxane and Tetrahydrofuran (THF) are common ethereal solvents used for Suzuki couplings.
-
Often, a mixture of an organic solvent with water is employed to facilitate the dissolution of the inorganic base and promote the reaction.
Microwave-assisted heating can significantly shorten reaction times and improve yields for the coupling of dichloropyrimidines.[6][7]
Experimental Protocols
The following protocols are adapted from established methods for the Suzuki coupling of related chloropyrimidines and serve as a starting point for the reaction with this compound. Optimization may be required for specific arylboronic acids.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ or K₃PO₄ (2-3 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.5 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add 1,4-dioxane (e.g., 4 mL) and water (e.g., 1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Procedure
Materials:
-
This compound
-
Arylboronic acid (1.0 - 1.2 equivalents)
-
Pd(PPh₃)₄ (0.5 - 2 mol%)
-
K₂CO₃ (3 equivalents)
-
1,4-Dioxane/Water (2:1 mixture)
Procedure:
-
In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Add a 2:1 mixture of 1,4-dioxane and water (e.g., 6 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 15-20 minutes.
-
After cooling, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Data Presentation
The following table summarizes representative yields for the Suzuki coupling of 2,4-dichloropyrimidine with various arylboronic acids under microwave-assisted conditions, which can serve as an expected trend for the reaction with this compound. The reaction is regioselective for the C4 position.[6]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Amino-5-fluoro-4-phenylpyrimidine | 81 |
| 2 | 4-Methylphenylboronic acid | 2-Amino-5-fluoro-4-(p-tolyl)pyrimidine | 75 |
| 3 | 4-Methoxyphenylboronic acid | 2-Amino-5-fluoro-4-(4-methoxyphenyl)pyrimidine | 72 |
| 4 | 3-Nitrophenylboronic acid | 2-Amino-5-fluoro-4-(3-nitrophenyl)pyrimidine | 83 |
| 5 | 4-Chlorophenylboronic acid | 2-Amino-4-(4-chlorophenyl)-5-fluoropyrimidine | 78 |
| 6 | 2-Naphthylboronic acid | 2-Amino-5-fluoro-4-(naphthalen-2-yl)pyrimidine | 80 |
Yields are based on the reaction of 2,4-dichloropyrimidine and are for illustrative purposes.[6]
Applications in Drug Development: Kinase Inhibition
Derivatives of 2-aminopyrimidine are of significant interest in drug discovery as kinase inhibitors. The products of the Suzuki coupling of this compound are analogs of known inhibitors of VEGFR-2 and CDK1.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[8] Dysregulation of VEGFR-2 signaling is a hallmark of cancer, promoting tumor growth and metastasis. Small molecule inhibitors that target the ATP-binding site of VEGFR-2 can block its downstream signaling cascades.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
CDK1 Signaling Pathway and Cell Cycle Control
Cyclin-Dependent Kinase 1 (CDK1), in complex with Cyclin B, is a crucial regulator of the G2/M transition in the cell cycle.[3][6] Inhibition of CDK1 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
Caption: Role of the Cyclin B/CDK1 complex in the cell cycle and its inhibition.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-amino-4-aryl-5-fluoropyrimidines from this compound. The choice of palladium catalyst, base, and solvent system is critical for achieving high yields. The resulting compounds are valuable scaffolds for the development of kinase inhibitors targeting key pathways in cancer biology, such as those mediated by VEGFR-2 and CDK1. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-4-chloro-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines. The reaction is prized for its broad substrate scope and functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[1]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Amino-4-chloro-5-fluoropyrimidine. This particular substrate is a highly functionalized pyrimidine ring, a common scaffold in a multitude of biologically active compounds. The presence of multiple substituents, including an amino group, a chloro atom, and a fluoro group, presents unique challenges and considerations for selective C-N bond formation at the C4 position. The electron-withdrawing nature of the fluorine atom and the pyrimidine ring itself activates the C4-chloro group towards nucleophilic attack, making the Buchwald-Hartwig amination a viable strategy for the synthesis of novel 2,4-diamino-5-fluoropyrimidine derivatives.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of well-defined steps.[3] It begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex, which is typically generated in situ. This is followed by the coordination of the amine to the resulting palladium(II) complex. Subsequent deprotonation of the coordinated amine by a base yields a palladium(II)-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle. The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout these steps.
Data Presentation: Optimized Reaction Conditions for Buchwald-Hartwig Amination of Chloropyrimidines
The following tables summarize typical conditions for the Buchwald-Hartwig amination of various chloropyrimidine substrates, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Catalyst and Ligand Combinations
| Palladium Source | Ligand | Typical Loading (mol%) | Reference |
| Pd₂(dba)₃ | Xantphos | 1-5 | [4] |
| Pd(OAc)₂ | BINAP | 2-5 | [5] |
| [Pd(cinnamyl)Cl]₂ | BippyPhos | 1-3 | |
| PdCl₂(PPh₃)₂ | Xantphos | 2-5 | [4] |
| Pd(OAc)₂ | RuPhos | 1-4 | |
| Pd₂(dba)₃ | tBuBrettPhos | 1-3 |
Table 2: Base, Solvent, and Temperature Parameters
| Base | Solvent | Temperature (°C) | Reference |
| NaOtBu | Toluene | 80-110 | [4] |
| Cs₂CO₃ | 1,4-Dioxane | 100-120 | [5] |
| K₃PO₄ | t-BuOH | 80-100 | [5] |
| LHMDS | THF | 60-80 | [6] |
| K₂CO₃ | DMF | 100-130 |
Experimental Protocols
This section provides a general experimental protocol for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Note: This is a representative procedure, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is highly recommended for each specific amine substrate to achieve optimal yield and purity.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or t-BuOH)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
General Procedure:
-
Preparation of the Reaction Vessel: An oven-dried Schlenk tube or microwave vial containing a magnetic stir bar is charged with the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-6 mol%).
-
Inert Atmosphere: The vessel is sealed and the atmosphere is thoroughly replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Addition of Reagents: Under the inert atmosphere, the base (typically 1.2-2.0 equivalents), this compound (1.0 equivalent), and the amine coupling partner (1.1-1.5 equivalents) are added to the reaction vessel.
-
Solvent Addition: Anhydrous, degassed solvent is added via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.
-
Reaction Conditions: The reaction vessel is sealed, and the mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate or dichloromethane) and filtered through a pad of celite to remove insoluble inorganic salts. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as flash column chromatography on silica gel, to afford the desired N4-substituted-2-amino-5-fluoropyrimidin-4-amine.
Mandatory Visualizations
Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle of Buchwald-Hartwig Amination
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its fused derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Traditional methods for their synthesis often involve long reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and sustainable technology for the efficient synthesis of these valuable compounds.[1][4][5] This green chemistry approach offers several advantages, including dramatically reduced reaction times, improved product yields, enhanced purity, and simplified work-up procedures.[1][6][7] The heating in microwave synthesis is based on dipolar polarization and ionic conduction, leading to rapid and uniform heating of the reaction mixture.[1][5]
These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of various pyrimidine derivatives, tailored for researchers, scientists, and professionals in drug development.
Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation in the synthesis of pyrimidine derivatives offers significant benefits over conventional heating methods:
-
Accelerated Reaction Rates: Reactions that typically take hours or even days to complete under conventional heating can often be accomplished in minutes using microwave irradiation.[7][8][9]
-
Higher Yields: Microwave synthesis frequently leads to higher isolated yields of the desired products compared to traditional methods.[4][7][9]
-
Improved Purity: The rapid and controlled heating often minimizes the formation of side products, resulting in cleaner reaction profiles and simpler purification.[9]
-
Energy Efficiency: Microwave synthesis is a more energy-efficient method compared to conventional heating.[7]
-
Green Chemistry: The use of recyclable or non-polluting solvents, and in some cases solvent-free conditions, aligns with the principles of green chemistry.[1][8]
Experimental Protocols
The following are generalized protocols for the microwave-assisted synthesis of pyrimidine derivatives. It is crucial to note that optimal conditions (temperature, time, and power) may vary depending on the specific substrates and the microwave reactor used.
Protocol 1: Three-Component Biginelli-Type Reaction
This protocol describes a one-pot synthesis of dihydropyrimidinones or thiones, a classic example of a multicomponent reaction that is significantly enhanced by microwave irradiation.
Reaction Scheme:
An aromatic aldehyde, a β-dicarbonyl compound (e.g., ethyl acetoacetate), and urea or thiourea react in the presence of a catalyst to form the dihydropyrimidine core.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., sulfamic acid, as mentioned in some green chemistry approaches)
-
Solvent (e.g., ethanol, water, or solvent-free)
-
Microwave reactor vials (10 mL)
-
Magnetic stir bar
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and the chosen catalyst.
-
If a solvent is used, add 2-3 mL of ethanol or water. For solvent-free reactions, proceed without adding any solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 100-120°C) and power (e.g., 100-300 W) for a designated time (e.g., 5-20 minutes).[8] The reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
If a precipitate has formed, filter the solid product and wash it with cold ethanol or water.
-
If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[8]
Protocol 2: Synthesis of Fused Pyrimidines (e.g., Pyrido[2,3-d]pyrimidines)
This protocol outlines a method for synthesizing more complex, fused pyrimidine systems, which are of significant interest in drug discovery.
Reaction Scheme:
This synthesis involves the condensation of a suitable α,β-unsaturated ketone with an amino-pyrimidine derivative.
Materials:
-
α,β-Unsaturated ketone (chalcone) (1 mmol)
-
4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1 mmol)
-
Solvent (e.g., glacial acetic acid, DMF)
-
Microwave reactor vials (10 mL)
-
Magnetic stir bar
Procedure:
-
Place the α,β-unsaturated ketone (1 mmol) and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1 mmol) in a 10 mL microwave vial with a magnetic stir bar.
-
Add 3-5 mL of a high-boiling solvent such as glacial acetic acid or DMF.[10]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a high temperature (e.g., 130-180°C) for a short duration (e.g., 8-30 minutes).[9][10] Monitor the reaction progress using TLC.
-
After cooling, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid is then washed with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities.
-
Further purification can be achieved by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical quantitative data from microwave-assisted pyrimidine synthesis, highlighting the significant improvements over conventional methods.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Dihydropyrimidinones
| Entry | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Microwave | Sulfamic Acid | Solvent-free | 3-5 min | 85-95 | [1] |
| 2 | Conventional | Sulfamic Acid | Solvent-free | 2-3 h | 70-80 | [1] |
| 3 | Microwave | K2CO3 | Water | 20 min | Moderate | [8] |
| 4 | Conventional | K2CO3 | Water | 8 h | 18 | [8] |
Table 2: Microwave-Assisted Synthesis of Fused Pyrimidine Derivatives
| Product Type | Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Dihydropyrido[2,3-d]pyrimidines | Formyl-quinoline, aminopyrimidine, diketone | DMF | 130 | 8 | 82 | [10] |
| Pyrazolo[1,5-a]pyrimidines | β-enaminones, NH-5-aminopyrazoles | N/A | 180 | 2 | 85-97 | [9] |
| Thiazolo[3,2-a]pyrimidines | Thioxopyrimidine, bromomalononitrile | Ethanol | N/A | 8 | 69-88 | [7][11] |
Characterization of Synthesized Derivatives
The synthesized pyrimidine derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are essential for elucidating the chemical structure.[12][13]
-
Infrared (IR): IR spectroscopy helps in identifying key functional groups present in the molecule.[12][13]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compound.[12][13]
-
-
Chromatography:
-
Thin-Layer Chromatography (TLC): Used for monitoring the progress of the reaction and assessing the purity of the product.
-
High-Performance Liquid Chromatography (HPLC): For determining the purity of the final compound.
-
-
Elemental Analysis: To determine the elemental composition of the synthesized compound.[12]
-
Melting Point: A sharp melting point is indicative of a pure compound.
Visualization of the Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of pyrimidine derivatives.
Caption: General workflow for microwave-assisted pyrimidine synthesis.
References
- 1. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds | Bentham Science [benthamscience.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
Application Notes and Protocols: 2-Amino-4-chloro-5-fluoropyrimidine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Amino-4-chloro-5-fluoropyrimidine as a versatile intermediate in pharmaceutical synthesis. The information compiled herein is intended to support research and development efforts in medicinal chemistry and drug discovery, with a focus on the synthesis of kinase inhibitors and other biologically active molecules.
Introduction
This compound is a key building block in the synthesis of a wide range of pharmaceutical compounds.[1][2][3] Its trifunctional nature, possessing amino, chloro, and fluoro groups on a pyrimidine scaffold, allows for diverse chemical modifications, making it an attractive starting material for the development of novel therapeutics. This intermediate is particularly prominent in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[4] The fluorine atom at the 5-position can enhance the metabolic stability and binding affinity of the final drug molecule.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₄H₃ClFN₃ |
| Molecular Weight | 147.54 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 180 °C |
| CAS Number | 155-10-2 |
Safety and Handling: this compound should be handled with care in a well-ventilated area or fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Applications in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably kinase inhibitors targeting enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[4] The pyrimidine core acts as a scaffold for building molecules that can fit into the ATP-binding pocket of these kinases, leading to their inhibition.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Disubstituted-5-fluoropyrimidine Derivatives via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the synthesis of 2,4-disubstituted-5-fluoropyrimidine derivatives from this compound using a microwave-assisted nucleophilic aromatic substitution reaction.[5]
Materials:
-
This compound
-
Substituted amine (e.g., 4-(4-fluorophenyl)piperazine)
-
Anhydrous propanol
-
Triethylamine (TEA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Microwave reactor
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a microwave reaction vial, add this compound (2 mmol).
-
Add anhydrous propanol (1 mL) and stir at room temperature.
-
Add the substituted amine (2 mmol) to the reaction vial.
-
Add triethylamine (200 µL) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-140 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Representative Reactions:
| Entry | Substituted Amine | Product | Reaction Time (min) | Yield (%) |
| 1 | 4-methylpiperazine | 4-(4-methylpiperazin-1-yl)-5-fluoropyrimidin-2-amine | 15-30 | 54 |
| 2 | 4-(pyrimidin-2-yl)piperazine | 5-fluoro-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrimidin-2-amine | 15-30 | 54 |
| 3 | 4-(4-fluorophenyl)piperazine | 5-fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidin-2-amine | 15-30 | 54 |
| 4 | 4-(2-fluorophenyl)piperazine | 5-fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-2-amine | 15-30 | 54 |
| 5 | 4-(4-bromophenyl)piperazine | 4-(4-(4-bromophenyl)piperazin-1-yl)-5-fluoropyrimidin-2-amine | 15-30 | - |
| 6 | 4-(4-chlorophenyl)piperazine | 4-(4-(4-chlorophenyl)piperazin-1-yl)-5-fluoropyrimidin-2-amine | 15-30 | - |
Note: Yields are based on the reported values in the cited literature and may vary depending on the specific reaction conditions and purification methods.[5]
Protocol 2: Base-Catalyzed Synthesis of 2-Chloro-4-Amino-5-fluoropyrimidine from 5-Fluorouracil
This protocol outlines the synthesis of the title compound from the readily available starting material, 5-fluorouracil.[1]
Materials:
-
5-Fluorouracil
-
Phosphorus oxychloride (POCl₃)
-
Base catalyst (e.g., pyridine, triethylamine)
-
Aqueous ammonia (15%)
-
Ice
-
Standard laboratory glassware
Procedure:
Stage 1: Chlorination of 5-Fluorouracil
-
To a clean, dry round-bottom flask, add phosphorus oxychloride (116.51 g, 4 eq) and the base catalyst (0.5 mL) at room temperature with stirring.
-
After 10 minutes, add 5-fluorouracil (25 g) portion-wise to the mixture at room temperature, controlling any exothermic reaction with an ice bath.
-
Stir the mixture at room temperature for 20 minutes.
-
Slowly raise the temperature to 106-110 °C and maintain for 14 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the reaction mass to room temperature.
-
Carefully pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.
-
Adjust the pH of the solution to 8.
-
Stir the resulting mixture for 15 minutes.
-
Filter the light brown solid, wash with water (2 x 10 mL), and dry to yield 2,4-dichloro-5-fluoropyrimidine.
Stage 2: Amination to 2-Chloro-4-Amino-5-fluoropyrimidine
-
Take the pure 2,4-dichloro-5-fluoropyrimidine from Stage 1 and add it to a 15% aqueous ammonia solution (47.5 mL) at room temperature.
-
Slowly raise the temperature to 60 °C and maintain for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the obtained off-white solid, wash with water, and dry to yield this compound.
Optimization of Base Catalyst in Stage 1:
| Base Catalyst | pKa | Reaction Time (hrs) | Yield (%) |
| Pyridine | 5.25 | 14 | 75 |
| Triethylamine | 10.75 | 10 | 85 |
| Diisopropylethylamine | 10.4 | 12 | 82 |
Note: The study suggests that bases with higher pKa values can lead to higher yields and shorter reaction times.[1]
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors synthesized from this compound.
Caption: VEGFR-2 Signaling Pathway.[6][7][8][9][10]
Caption: CDK1 Role in Cell Cycle and Inhibition.[11][12][13][14][15]
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors using this compound.
Caption: General Experimental Workflow.
References
- 1. japsonline.com [japsonline.com]
- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. biorbyt.com [biorbyt.com]
- 11. researchgate.net [researchgate.net]
- 12. An Integrative Human Pan-Cancer Analysis of Cyclin-Dependent Kinase 1 (CDK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. bioengineer.org [bioengineer.org]
- 15. Targeting cyclin-dependent kinase 1 (CDK1) in cancer: molecular docking and dynamic simulations of potential CDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-Amino-4-chloro-5-fluoropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-amino-4-chloro-5-fluoropyrimidine derivatives. These compounds are significant scaffolds in medicinal chemistry, serving as key intermediates in the development of various therapeutic agents, particularly kinase inhibitors for cancer therapy.[1][2]
Introduction
The this compound core is a privileged scaffold in drug discovery. Its derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory effects.[3][4] The pyrimidine structure can mimic the purine bases of ATP, enabling these compounds to act as competitive inhibitors in the ATP-binding pocket of various kinases.[5] This document outlines common synthetic strategies, detailed experimental procedures, and biological applications of these important compounds.
Synthetic Pathways
Several synthetic routes to this compound and its derivatives have been established. A common starting material is 5-fluorouracil, which can be converted to the target scaffold through chlorination and subsequent amination reactions. Another approach involves the cyclization of a β-fluoroenolate salt with amidine hydrochlorides.
Diagram: General Synthetic Routes
Caption: General synthetic strategies for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil
This protocol describes the chlorination of 5-fluorouracil to produce the key intermediate, 2,4-dichloro-5-fluoropyrimidine.
Materials:
-
5-Fluorouracil
-
Phosphorus oxychloride (POCl₃)
-
Tertiary amine catalyst (e.g., N,N-dimethylaniline)
-
Toluene
-
Ice
Procedure:
-
In a round-bottom flask, suspend 5-fluorouracil in toluene.
-
Add a tertiary amine catalyst to the suspension.
-
Slowly add phosphorus oxychloride to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-24 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water with vigorous stirring to quench the excess POCl₃.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to yield 2,4-dichloro-5-fluoropyrimidine.[6]
Protocol 2: Base-Catalyzed Synthesis of 2-Chloro-4-amino-5-fluoropyrimidine
This protocol details the selective amination of a di-chlorinated pyrimidine intermediate.
Materials:
-
2,4-Dichloro-5-fluoropyrimidine
-
Ammonia solution
-
Ethanol
Procedure:
-
Dissolve 2,4-dichloro-5-fluoropyrimidine in ethanol in an ammoniation kettle.
-
While stirring, slowly add an aqueous ammonia solution, maintaining the temperature below 35°C.[7]
-
After the addition, cool the reaction mixture to 25°C and continue stirring for 3 hours.[7]
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and stir.
-
Collect the precipitated product by filtration and wash it with water.
-
The crude product can be purified by recrystallization to obtain 2-chloro-4-amino-5-fluoropyrimidine.
Protocol 3: Microwave-Assisted Synthesis of 2-Amino-4-substituted-pyrimidine Derivatives
This protocol describes a rapid, microwave-assisted method for the synthesis of various 2-amino-4-substituted-pyrimidine derivatives.
Materials:
-
2-Amino-4-chloro-pyrimidine
-
Substituted amine
-
Anhydrous propanol
-
Triethylamine
Procedure:
-
In a microwave reaction vial, combine 2-amino-4-chloro-pyrimidine (2 mmol) and the desired substituted amine (2 mmol).[3]
-
Add anhydrous propanol (1 mL) and triethylamine (200 µL).[3]
-
Seal the vial and perform the reaction in a microwave reactor at 120-140°C for 15-30 minutes.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Disperse the resulting precipitate in a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[3]
Data Presentation
Table 1: Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives and their Anticancer Activity
| Derivative | Substituent at C4 | Yield (%) | Anticancer Activity (EC₅₀ in µM) |
| 1 | 4-methylpiperazin-1-yl | - | HCT116: 209.17 ± 1.23, MCF7: 221.91 ± 1.37[3] |
| 6 | 4-(4-bromophenyl)piperazin-1-yl | - | HCT116: 89.24 ± 1.36, MCF7: 89.37 ± 1.17[3] |
Data extracted from Qureshi et al., 2022.[3]
Table 2: Synthesis of 4-Amino-5-fluoropyrimidines via Cyclization
| Compound | R Group | Yield (%) |
| 10a | H | 85[8] |
| 10d | Methyl | 93[8] |
| 10e | Cyclopropyl | 81[8] |
| 10f | tert-Butyl | 81[8] |
| 10h | Phenyl | 93[8] |
| 10m | 4-Chlorophenyl | 93[8] |
| 10n | 4-Bromophenyl | 97[8] |
Data extracted from Weiss et al., 2020.[8]
Applications in Drug Discovery: Kinase Inhibition
Derivatives of this compound are prominent scaffolds for the development of kinase inhibitors.[2] These compounds can target a variety of kinases involved in cancer cell proliferation and survival, such as VEGFR-2 and CDK1.[9]
Diagram: Kinase Inhibition Workflow
Caption: A typical workflow for the development of kinase inhibitors.
The design of these inhibitors often involves modifying the substituent at the 4-position of the pyrimidine ring to achieve desired potency and selectivity against specific kinase targets.[9] The structure-activity relationship (SAR) studies guide the optimization of these compounds to improve their pharmacological properties.[9]
Conclusion
The synthesis of this compound derivatives is a critical area of research in medicinal chemistry. The protocols and data presented here provide a valuable resource for scientists engaged in the discovery and development of novel therapeutics, particularly in the field of oncology. The versatility of the pyrimidine scaffold allows for the generation of diverse chemical libraries, facilitating the identification of potent and selective kinase inhibitors.
References
- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 7. CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 8. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) [pubmed.ncbi.nlm.nih.gov]
HPLC method for analysis of 2-Amino-4-chloro-5-fluoropyrimidine
An effective High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Amino-4-chloro-5-fluoropyrimidine has been developed to ensure accurate quantification and purity assessment, crucial for researchers, scientists, and drug development professionals. This reverse-phase HPLC method provides a reliable protocol for the determination of this compound in various sample matrices.
Application Note
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate determination of its purity and the quantification of related substances are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This application note details a robust HPLC method for the analysis of this compound.
Method Overview
The developed method utilizes a reverse-phase C18 column with a simple isocratic mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution. Detection is performed using a UV detector, which provides good sensitivity for the analyte. This method is suitable for routine quality control analysis.
Experimental
A standard solution of this compound was prepared in the mobile phase. The HPLC system was equilibrated with the mobile phase until a stable baseline was achieved. The standard solution was then injected, and the chromatogram was recorded. System suitability parameters were evaluated to ensure the performance of the chromatographic system.
Detailed Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (pH 3.0 with Phosphoric Acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 500 mL of acetonitrile with 500 mL of HPLC grade water. Adjust the pH of the aqueous portion to 3.0 with phosphoric acid before mixing.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to get a concentration of 100 µg/mL.
-
Sample Solution Preparation: Prepare the sample solution by dissolving an appropriate amount of the sample in the mobile phase to obtain a final concentration within the linear range of the method.
4. System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The acceptance criteria for the system suitability test are provided in the table below. These are based on typical requirements for such methods.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Method Validation Summary
The proposed HPLC method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and expected results for a similar analytical method.[1]
| Validation Parameter | Typical Result |
| Linearity (Concentration Range) | 1 - 40 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.015 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.048 µg/mL[1] |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
The logical relationship for method development and validation can be visualized as follows:
Caption: HPLC method development and validation logic.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Amino-4-chloro-5-fluoropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling conditions for 2-Amino-4-chloro-5-fluoropyrimidine.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The Suzuki coupling of this compound can be challenging due to a combination of factors inherent to the substrate's structure. The electron-donating amino group and the nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the carbon-chlorine bond is less reactive than corresponding carbon-bromine or carbon-iodine bonds, often requiring more active catalyst systems for efficient oxidative addition.
Q2: What are the most common side reactions, and how can they be minimized?
A2: Common side reactions include:
-
Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene. This can be minimized by using anhydrous solvents, using boronic esters (e.g., pinacol esters), or employing milder bases.
-
Dehalogenation: The replacement of the chlorine atom with a hydrogen atom. This can be reduced by ensuring an inert atmosphere and avoiding hydride sources in the reaction mixture.
-
Homocoupling: The self-coupling of the boronic acid. This can be mitigated by maintaining an oxygen-free environment and controlling the reaction temperature.
Q3: How do the amino and fluoro substituents influence the reaction?
A3: The amino group is an electron-donating group that can increase the electron density of the pyrimidine ring, potentially slowing down the oxidative addition step. It can also act as a ligand for the palladium catalyst, leading to inhibition. The fluoro group is a strongly electron-withdrawing group, which can make the pyrimidine ring more electron-deficient and potentially more susceptible to nucleophilic attack, but its overall effect on the Suzuki coupling can be complex and depends on the specific reaction conditions.
Q4: When should I consider using microwave irradiation?
A4: Microwave-assisted heating can be a valuable tool for optimizing this reaction. It often leads to significantly shorter reaction times, improved yields, and can sometimes enable reactions that are sluggish under conventional heating.[1][2] It is particularly useful for high-throughput screening of reaction conditions.
Troubleshooting Guides
Problem: Low to No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst System | • Switch to a more active catalyst: For chloropyrimidines, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more electron-rich and bulky phosphine ligands such as Buchwald's SPhos or XPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[3] • Increase catalyst loading: A modest increase from 1-2 mol% to 3-5 mol% may overcome catalyst inhibition. |
| Inappropriate Base | • Screen different bases: The choice of base is critical. Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective for this type of substrate.[1][4] Stronger bases may promote side reactions. |
| Suboptimal Solvent | • Solvent Screening: A mixture of an aprotic solvent and water is often optimal. Dioxane/water or THF/water are common choices that can improve the solubility of the base and facilitate the reaction.[1][5] |
| Low Reaction Temperature | • Increase Temperature: Chloropyrimidines often require higher temperatures (80-110 °C) for efficient coupling compared to their bromo or iodo analogs. |
| Catalyst Inhibition by Amino Group | • Protect the amino group: Although less desirable due to extra steps, protecting the amino group can prevent catalyst coordination and improve yields. |
Problem: Significant Side Product Formation
| Side Product Observed | Troubleshooting Steps |
| Protodeboronation Product | • Use boronic esters: Pinacol esters of the boronic acid are more stable towards hydrolysis. • Use anhydrous conditions: Ensure all reagents and solvents are dry. • Use a weaker base: Milder bases can reduce the rate of protodeboronation.[4] |
| Dehalogenated Starting Material | • Ensure inert atmosphere: Thoroughly degas solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen). • Optimize reaction time: Shorter reaction times may minimize dehalogenation. |
| Homocoupling of Boronic Acid | • Strictly anaerobic conditions: Oxygen can promote homocoupling. • Control stoichiometry: Using a slight excess of the pyrimidine substrate may reduce boronic acid homocoupling. |
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions with related chloropyrimidine substrates. This data can serve as a starting point for optimizing the reaction for this compound.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | A common and effective catalyst for this substrate.[1][6] |
| Pd₂(dba)₃ | - | <5 | Inefficient without an appropriate ligand.[6] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, showing improvement over Pd₂(dba)₃ alone.[6] |
| Pd(OAc)₂ | SPhos | Expected High | Buchwald ligands are often highly effective for challenging substrates.[3] |
Table 2: Solvent Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid
| Solvent | Yield (%) |
| 1,4-Dioxane | 71 |
| THF | 58 |
| DMF | 45 |
| Acetonitrile | 32 |
| (Conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, 100 °C. Data extrapolated from similar systems.) |
Table 3: Base Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid
| Base | Yield (%) |
| K₂CO₃ | 80 |
| K₃PO₄ | 75 |
| Cs₂CO₃ | 72 |
| Na₂CO₃ | 65 |
| (Conditions: Pd(PPh₃)₄ catalyst, 1,4-dioxane/water solvent, 100 °C. Data extrapolated from similar systems.) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Stir the reaction mixture at 90-100 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Workflow for optimizing Suzuki coupling conditions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
References
Technical Support Center: Synthesis of 2-Amino-4-chloro-5-fluoropyrimidine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-chloro-5-fluoropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and industrially applied method for the synthesis of this compound starts with 5-fluorouracil. The process involves two main steps:
-
Chlorination: 5-fluorouracil is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to yield the intermediate 2,4-dichloro-5-fluoropyrimidine.
-
Selective Amination: The intermediate 2,4-dichloro-5-fluoropyrimidine is then reacted with an ammonia source to selectively replace the chlorine atom at the C4 position, resulting in the desired product, this compound.
Q2: What are the critical parameters to control during the chlorination step?
The chlorination of 5-fluorouracil is a crucial step that can significantly impact the purity and yield of the final product. Key parameters to control include:
-
Temperature: The reaction is often exothermic and requires careful temperature management to prevent runaway reactions and the formation of degradation products.
-
Reagent Stoichiometry: The molar ratio of 5-fluorouracil to the chlorinating agent and base must be optimized to ensure complete conversion while minimizing side reactions.
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.
-
Moisture Control: The reaction should be carried out under anhydrous conditions, as the presence of water can lead to the formation of hydrolysis byproducts and decomposition of the chlorinating agent.
Q3: How can I monitor the progress of the amination reaction?
The progress of the selective amination of 2,4-dichloro-5-fluoropyrimidine can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and convenient method to qualitatively track the disappearance of the starting material (2,4-dichloro-5-fluoropyrimidine) and the appearance of the product (this compound) and any major byproducts.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for the accurate determination of the conversion of the starting material and the relative amounts of the desired product and impurities.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
During the synthesis of this compound, several byproducts can form, leading to reduced yield and purity. The following table summarizes the most common byproducts, their potential causes, and recommended troubleshooting actions.
| Byproduct Name | Structure | Stage of Formation | Potential Cause(s) | Recommended Troubleshooting Actions |
| 2,4-Diamino-5-fluoropyrimidine | Amination | - Over-reaction with ammonia- High reaction temperature or prolonged reaction time | - Carefully control the stoichiometry of the ammonia source.- Optimize the reaction temperature and time, monitoring closely with TLC/HPLC.- Consider a stepwise addition of the aminating agent. | |
| 4-Amino-2-hydroxy-5-fluoropyrimidine | Amination | - Presence of water in the reaction mixture | - Ensure all reagents and solvents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Unreacted 2,4-Dichloro-5-fluoropyrimidine | Amination | - Incomplete reaction- Insufficient amount of aminating agent | - Increase reaction time or temperature as guided by reaction monitoring.- Ensure the correct stoichiometry of the aminating agent is used. | |
| Isomeric 2-Amino-4-hydroxy-5-fluoropyrimidine | Amination | - Hydrolysis of the starting material or product | - Maintain anhydrous conditions throughout the synthesis and work-up. | |
| Ring-Opened Byproducts | e.g., 2-chloro-2-fluoro-3,3-dihydroxypropanoic acid | Chlorination | - Presence of water during chlorination | - Use anhydrous reagents and solvents for the chlorination step.- Quench the reaction carefully in a controlled manner. |
| N-Methylanilino Byproducts | Chlorination | - Side reaction with N,N-dimethylaniline (if used as a base) | - Optimize the reaction temperature to favor chlorination over substitution by the base.- Consider using an alternative, less nucleophilic base. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below. Please note that specific conditions may need to be optimized for your particular setup and scale.
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
-
To a stirred suspension of 5-fluorouracil in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃).
-
Slowly add N,N-dimethylaniline at a controlled temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture and carefully quench it by adding it to ice-water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2,4-dichloro-5-fluoropyrimidine, which can be purified by distillation or used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve 2,4-dichloro-5-fluoropyrimidine in a suitable solvent (e.g., ethanol or isopropanol).
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., aqueous ammonia or ammonia in isopropanol) dropwise while maintaining a low temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system to yield pure this compound.
Visualizations
Troubleshooting Workflow for Byproduct Identification
The following diagram illustrates a logical workflow for identifying and addressing the formation of common byproducts during the synthesis of this compound.
Technical Support Center: Optimizing Reactions with 2-Amino-4-chloro-5-fluoropyrimidine
Welcome to the technical support center for reactions involving 2-Amino-4-chloro-5-fluoropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.
Q1: I am observing low to no yield of my desired product in a Nucleophilic Aromatic Substitution (SNAr) reaction with this compound. What are the potential causes and how can I improve the yield?
A1: Low or no product yield in SNAr reactions with this compound can stem from several factors. Here is a step-by-step troubleshooting guide:
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Insufficiently Activated Pyrimidine Ring: While the fluorine and chlorine atoms on the pyrimidine ring are activating, the amino group is electron-donating, which can reduce the overall electrophilicity of the ring. Ensure your reaction conditions are robust enough to overcome this.
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Poor Leaving Group: In SNAr reactions, the general reactivity order for halogens as leaving groups is F > Cl > Br > I.[1] While chlorine is a reasonably good leaving group, optimizing conditions to favor its displacement is crucial.
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Weak Nucleophile: The nucleophilicity of your incoming group is critical. If you are using a weak nucleophile, consider converting it to a more reactive form. For instance, when using an alcohol, deprotonating it to the corresponding alkoxide will significantly increase its nucleophilicity.[1]
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Inappropriate Base: The choice of base is critical for activating the nucleophile and neutralizing any acid formed during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2] Organic bases such as triethylamine (TEA) can also be used, but their effectiveness can vary depending on the specific reaction.[3] A study on a similar chloropyrimidine system showed that bases with a higher pKa can lead to better yields.[4]
-
Suboptimal Solvent: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.[2][5]
-
Low Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If you are running your reaction at room temperature, gradually increasing the temperature to 50-100 °C may significantly improve the yield.[5] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[6]
Q2: I am observing the formation of multiple products and byproducts. How can I improve the selectivity and simplify purification?
A2: The formation of multiple products often points to issues with regioselectivity or side reactions. Here are some common causes and solutions:
-
Competitive Nucleophilic Attack: In this compound, nucleophilic attack can potentially occur at both the C4 (chloro) and C2 positions. While substitution at C4 is generally favored, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position, substitution is highly selective for the C4 position.[7]
-
Solvolysis: If you are using an alcohol as a solvent (e.g., ethanol, methanol) in the presence of a strong base, you may observe the formation of an alkoxy-substituted byproduct due to solvolysis.[3] Consider using a non-nucleophilic polar aprotic solvent like DMF or DMSO.
-
Disubstitution: In some cases, particularly with highly reactive nucleophiles or harsh reaction conditions, you might observe substitution of both the chloro and amino groups, or further reactions on the product. Careful control of stoichiometry (using a slight excess of the nucleophile) and reaction time can help minimize this.
-
Purification Challenges: If your product is highly polar, it can be difficult to separate from polar byproducts or residual base. An aqueous workup is essential to remove inorganic salts. Acid-base extraction can be a useful technique to separate your product from acidic or basic impurities. Recrystallization is often an effective final purification step for solid products.[1]
Data on Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on related pyrimidine systems to provide a baseline for optimization.
Table 1: Influence of Base on the Synthesis of a 2-chloro-4-Amino-5-fluoropyrimidine derivative [4]
| Base | pKa | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| Pyridine | 5.25 | 18 | 106-110 | 65 |
| Triethylamine (TEA) | 10.75 | 14 | 106-110 | 85 |
| N,N-Diisopropylethylamine (DIPEA) | 10.98 | 12 | 106-110 | 90 |
Table 2: Microwave-Assisted Synthesis of 2-Amino-4-substituted-pyrimidine Derivatives [6]
| Nucleophile (Substituted Amine) | Temperature (°C) | Time (min) | Yield (%) |
| 4-methylpiperazine | 120-140 | 15-30 | 54 |
| 4-(pyrimidin-2-yl)piperazine | 120-140 | 15-30 | 54 |
| 4-(2-fluorophenyl)piperazine | 120-140 | 15-30 | 54 |
Key Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
This protocol is a general guideline and may require optimization for your specific substrate and nucleophile.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or 1,4-dioxane), add the amine nucleophile (1.1-1.5 eq).
-
Addition of Base: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or TEA, 2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
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Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Amination of 2-Amino-4-chloro-5-fluoropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 2-Amino-4-chloro-5-fluoropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amination of this compound?
A1: The most prevalent side reaction is the hydrolysis of the C4-chloro group to yield 2-Amino-4-hydroxy-5-fluoropyrimidine. This is particularly favorable in the presence of water, especially under acidic or high-temperature conditions. Other potential, though less commonly reported, side reactions include over-amination (di-substitution) if a sufficiently reactive amine is used in large excess, and in some cases, dimerization of the starting material or product under harsh conditions.
Q2: How can I minimize the formation of the hydrolyzed by-product, 2-Amino-4-hydroxy-5-fluoropyrimidine?
A2: To suppress hydrolysis, it is crucial to maintain anhydrous (dry) reaction conditions. This can be achieved by using dry solvents, inert atmospheres (e.g., nitrogen or argon), and ensuring all reagents, including the amine and base, are free of water.[1]
Q3: What is the expected reactivity and regioselectivity for amination?
A3: In this compound, the chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine ring and the adjacent fluorine atom. The amino group at C2 is an electron-donating group and can influence the overall reactivity. Generally, direct displacement of the C4-chloro group by the amine nucleophile is the expected primary reaction pathway.
Q4: Can di-substitution occur, and how can it be prevented?
A4: While the existing amino group at C2 is electron-donating and deactivates the ring towards further substitution, a second amination is theoretically possible under forcing conditions or with highly reactive amines. To favor mono-amination, it is recommended to use a stoichiometric amount of the amine nucleophile (typically 1.0 to 1.2 equivalents).[1] Lowering the reaction temperature can also help improve selectivity for the mono-substituted product.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficiently activated pyrimidine ring: While the starting material is generally reactive, very weak amine nucleophiles may require more forcing conditions. 2. Poor leaving group ability of chloride: Although generally a good leaving group in SNAr on pyrimidines, its departure might be slow under certain conditions. 3. Low reaction temperature: The reaction may require thermal energy to proceed at a reasonable rate. 4. Inappropriate solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction rate. | 1. Consider using a stronger base to deprotonate the amine, increasing its nucleophilicity. 2. While not easily changed for this substrate, ensure other conditions are optimal. 3. Gradually increase the reaction temperature, monitoring for the formation of degradation products. Microwave irradiation can sometimes be effective in reducing reaction times and improving yields.[2][3] 4. Use polar aprotic solvents like DMF, DMSO, or THF to effectively solvate the nucleophile and facilitate the reaction.[1] |
| Significant Formation of 2-Amino-4-hydroxy-5-fluoropyrimidine | 1. Presence of water in the reaction: Water can act as a nucleophile, leading to hydrolysis. | 1. Ensure the use of anhydrous solvents and reagents. Dry solvents over appropriate drying agents (e.g., molecular sieves) before use. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Formation of Multiple Unidentified By-products | 1. Degradation of starting material or product: This can occur under harsh basic conditions or at very high temperatures. 2. Complex side reactions: Depending on the specific amine and conditions, other unforeseen reactions may occur. | 1. Employ milder bases (e.g., organic amines like triethylamine or diisopropylethylamine instead of strong inorganic bases). Optimize the reaction temperature to the minimum required for a reasonable reaction rate. 2. Analyze the reaction mixture by LC-MS to identify the mass of the by-products, which can provide clues to their structures. Based on this, adjust reaction parameters such as temperature, base, or solvent. |
| Difficulty in Product Purification | 1. Similar polarity of product and by-products: The desired aminated product and the hydrolyzed by-product may have similar polarities, making chromatographic separation challenging. | 1. Optimize the reaction to minimize by-product formation. For purification, explore different solvent systems for column chromatography. Recrystallization may also be an effective purification method if a suitable solvent is found. |
Experimental Protocols
General Protocol for Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
Solvent and Amine Addition: Add a suitable anhydrous solvent (e.g., DMF, DMSO, or THF) to dissolve the starting material. To this solution, add the amine nucleophile (1.0-1.2 equivalents).[1]
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to the reaction mixture.[1]
Reaction: Stir the reaction mixture at the desired temperature. This can range from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the amine.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the solvent and the properties of the product. A typical work-up involves:
-
Quenching the reaction with water.
-
Extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing the organic layer with brine.
-
Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtering and concentrating the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Microwave-Assisted Amination of a Similar Substrate (2-Amino-4-chloropyrimidine)
This protocol for a similar substrate can be adapted and optimized for this compound.
Procedure:
-
In a microwave reaction vial, combine 2-amino-4-chloropyrimidine (1 equivalent), the desired amine (1 equivalent), a base such as triethylamine (1 equivalent), and a solvent like anhydrous propanol.[2]
-
Seal the vial and heat the mixture in a microwave reactor to a temperature between 120-140 °C for 15-30 minutes.[2]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.[2]
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.[2]
Visualizing Reaction Pathways
Main Reaction and Hydrolysis Side Reaction
Caption: Reaction scheme showing the desired amination and the hydrolysis side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the amination reaction.
References
Stability of 2-Amino-4-chloro-5-fluoropyrimidine in acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 2-Amino-4-chloro-5-fluoropyrimidine, focusing on its stability in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: Based on the chemical structure, which includes an amino group and a chloro substituent on a pyrimidine ring, this compound is susceptible to hydrolysis under acidic conditions. The rate of degradation is expected to increase with lower pH and higher temperatures. The primary degradation pathway is likely the hydrolysis of the chloro group to a hydroxyl group, forming 2-Amino-5-fluoro-4-hydroxypyrimidine.
Q2: What are the potential degradation products of this compound in an acidic medium?
A2: The most probable degradation product is 2-Amino-5-fluoro-4-hydroxypyrimidine, resulting from the nucleophilic substitution of the chlorine atom by a hydroxyl group. Under more strenuous acidic conditions (e.g., high acid concentration, prolonged heating), further degradation of the pyrimidine ring could occur, though this is generally less common under typical experimental conditions.
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance should be used.
Q4: What are the typical stress conditions for a forced degradation study of this compound in acid?
A4: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and validate the stability-indicating nature of analytical methods. Typical acidic stress conditions involve dissolving the compound in an acidic solution (e.g., 0.1 M HCl) and heating it at an elevated temperature (e.g., 60-80 °C) for a defined period. The extent of degradation should be monitored over time.
Troubleshooting Guide
This guide addresses common issues encountered during the investigation of this compound stability in acidic conditions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under acidic stress conditions. | 1. The compound is more stable than anticipated. 2. Stress conditions are not harsh enough. 3. The analytical method is not sensitive enough to detect low levels of degradation. | 1. Increase the severity of the stress conditions: use a higher acid concentration, increase the temperature, or prolong the exposure time. 2. Verify the performance of your HPLC method, including the limit of detection (LOD) and limit of quantification (LOQ) for the parent compound and potential impurities. |
| Multiple unexpected peaks appear in the chromatogram. | 1. Further degradation of the primary degradation product. 2. Interaction with excipients or impurities in the sample. 3. Secondary reactions occurring under stress conditions. | 1. Use a milder stress condition to favor the formation of the primary degradant. 2. Analyze a placebo (formulation without the active pharmaceutical ingredient) under the same stress conditions to identify peaks originating from excipients. 3. Employ a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose their structures. |
| Poor peak shape or resolution in the HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Column degradation due to harsh acidic mobile phase. 3. Co-elution of the parent compound and degradation products. | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte and degradants. 2. Use a pH-stable column designed for low pH applications. 3. Optimize the HPLC method by adjusting the mobile phase composition, gradient, or trying a different column chemistry. |
| Inconsistent or irreproducible degradation results. | 1. Variability in experimental conditions (temperature, pH, time). 2. Inhomogeneous sample solution. 3. Instability of degradation products. | 1. Ensure precise control of all experimental parameters. Use a calibrated oven or water bath and a calibrated pH meter. 2. Ensure the sample is fully dissolved before starting the stress study. 3. Analyze samples at predetermined time points immediately after withdrawal from the stress condition. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
Objective: To investigate the degradation of this compound under acidic conditions and identify major degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
HPLC grade water, acetonitrile, and methanol
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV or PDA detector
-
pH meter
-
Water bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Stress Condition: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubation: Place the flask in a water bath or oven set to 60 °C.
-
Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.
-
Sample Analysis:
-
Immediately cool the withdrawn aliquot to room temperature.
-
Neutralize the sample with an appropriate amount of a basic solution (e.g., 0.1 M NaOH) if necessary for the HPLC analysis.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks.
-
Calculate the percentage of degradation at each time point.
-
If an LC-MS system is available, analyze the stressed samples to determine the mass-to-charge ratio of the degradation products for identification.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Visualizations
Caption: Workflow for the acidic stability study of this compound.
Caption: Postulated primary degradation pathway of this compound in acidic conditions.
Technical Support Center: Troubleshooting Pyrimidine Derivative Synthesis
Welcome to the Technical Support Center for pyrimidine derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you address issues of low yield and unexpected side reactions in your pyrimidine synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a Biginelli reaction?
A1: Low yields in the classical Biginelli reaction are a frequent issue. The primary causes include suboptimal catalyst choice, competing side reactions, and incomplete cyclization. Traditional acid catalysts like HCl may not be efficient for all substrates.[1] Competing reactions, such as the Knoevenagel condensation between the aldehyde and the β-ketoester, can consume starting materials and reduce the yield of the desired dihydropyrimidinone (DHPM).[1] Furthermore, the open-chain ureide intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.[1]
Q2: I'm observing a fluorescent yellow byproduct in my Biginelli reaction. What is it and how can I prevent it?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[2]
To minimize the formation of this byproduct:
-
Lower the reaction temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]
-
Optimize catalyst choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor the desired reaction.[2]
-
Consider the order of addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia.[2]
Q3: My Pinner pyrimidine synthesis is failing or giving very low yields. What are the most critical parameters to control?
A3: The Pinner synthesis is highly sensitive to the reaction conditions. The most critical parameters to control are:
-
Anhydrous Conditions: The imidate salt intermediate, known as the Pinner salt, is highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[1] It is crucial to use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent their decomposition or rearrangement into N-alkyl amides.[1][3]
-
Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.[1] The quality of the amidine is also critical; it is best to use freshly prepared or purified amidine hydrochloride as amidines can be hygroscopic and prone to hydrolysis.[2]
Q4: Can aliphatic aldehydes be used in the Biginelli reaction?
A4: Yes, aliphatic aldehydes can be used in the Biginelli reaction, but they often result in lower yields compared to aromatic aldehydes. Aliphatic aldehydes are more susceptible to self-condensation and other side reactions.[1] To improve yields with aliphatic aldehydes, a modification of the reaction, such as the "Atwal modification" which involves pre-forming the enone intermediate, can be an effective strategy.[1]
Troubleshooting Guides
Biginelli Reaction: Troubleshooting Low Yield and Side Products
Problem 1: Low conversion of starting materials.
-
Possible Cause: Inefficient catalyst or suboptimal reaction conditions.
-
Solutions:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For Brønsted acids like HCl, ensure the concentration is appropriate.[2] Consider screening different Lewis acid catalysts, as they have been shown to improve yields.
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Solvent: The choice of solvent can significantly impact reactant solubility and reaction rate. While ethanol is commonly used, other solvents or even solvent-free conditions have been shown to improve yields for certain substrates.[2]
-
Problem 2: Formation of an uncyclized intermediate.
-
Possible Cause: Insufficient activation of the ketone carbonyl for the final intramolecular cyclization step.
-
Solutions:
-
Increase Catalyst Concentration/Strength: A stronger acid catalyst or a higher catalyst loading can enhance the rate of the cyclization and dehydration steps.[1]
-
Increase Temperature: Heating the reaction mixture, for instance, to reflux in a suitable solvent like ethanol or THF, can provide the necessary activation energy for ring closure.[1]
-
Pinner Pyrimidine Synthesis: Troubleshooting Guide
Problem 1: Low yield and formation of ester byproducts.
-
Possible Cause: Presence of water leading to hydrolysis of the Pinner salt intermediate.
-
Solutions:
-
Strict Anhydrous Conditions: This is the most critical factor for a successful Pinner synthesis. Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).[1] All glassware must be thoroughly oven-dried before use.[1] Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude moisture.[1]
-
Use of HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, which ensures strictly anhydrous acidic conditions.[1]
-
Problem 2: Incomplete cyclization.
-
Possible Cause: Insufficient activation of the carbonyl group or steric hindrance.
-
Solutions:
-
Catalyst: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]
-
Reaction Time: Some cyclization reactions are slow and may require extended reaction times to go to completion.[2]
-
Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.[2]
-
Data Presentation
Table 1: Effect of Different Catalysts on the Yield of a Model Biginelli Reaction
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | None | 48 | 20 |
| 2 | FeCl₃·6H₂O (10) | 4 | 91 |
| 3 | NiCl₂·6H₂O (10) | 5 | 89 |
| 4 | CoCl₂·6H₂O (10) | 6 | 85 |
| 5 | InCl₃ (10) | 1.5 | 92 |
| 6 | La(OTf)₃ (10) | 2 | 95 |
| Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), solvent-free at 100°C. |
Table 2: Influence of Solvent on the Yield of a Biginelli Reaction
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Ethanol | 35 | 95 |
| 2 | Methanol | 35 | 82 |
| 3 | Acetonitrile | 35 | 60 |
| 4 | THF | 35 | 78 |
| 5 | Solvent-free | 35 | 75 |
| Conditions: Benzaldehyde (1 mmol), acetylacetone (1 mmol), urea (1.5 mmol), DCPD (7 mol%) at reflux.[1] |
Experimental Protocols
Protocol 1: High-Yield, Catalyst-Free Biginelli Synthesis via Ball Milling
This protocol offers an environmentally friendly and highly efficient method for synthesizing dihydropyrimidines, often resulting in a pure product without the need for further purification.[1]
-
Reagents:
-
Aldehyde (e.g., Benzaldehyde): 0.02 mol
-
β-Ketoester (e.g., Ethyl Acetoacetate): 0.02 mol
-
Urea (or Thiourea): 0.02 mol
-
-
Procedure:
-
Place the aldehyde (0.02 mol), β-ketoester (0.02 mol), and urea (0.02 mol) into a stainless steel grinding vial.
-
Add stainless steel grinding balls (a ball-to-reagent weight ratio of approximately 8:1 is optimal).[1]
-
Secure the vial in a planetary ball mill and operate at a high speed (e.g., 750 rpm) for 30 minutes.
-
After milling, the product is typically obtained as a solid powder in high purity (>98%) and can be collected directly from the vial.[1]
-
If necessary, the product can be recrystallized from ethanol to obtain crystalline material.
-
Protocol 2: Optimized Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine
This protocol is based on the classical Pinner condensation and places a strong emphasis on the anhydrous conditions necessary to prevent hydrolysis and maximize the yield.[1]
-
Reagents:
-
β-Diketone (e.g., Acetylacetone): 1 equivalent
-
Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents
-
Sodium Ethoxide (or other strong base): 1.1 equivalents
-
Anhydrous Ethanol
-
-
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).[1] Use anhydrous ethanol that has been freshly opened or distilled.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser (under an inert atmosphere), dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.[1]
-
Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Visualizations
References
Technical Support Center: Purification of 2-Amino-4-chloro-5-fluoropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 2-Amino-4-chloro-5-fluoropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Impurities can originate from the synthetic route. A common synthesis involves the chlorination of 5-fluorouracil to form the intermediate 2,4-dichloro-5-fluoropyrimidine, followed by amination.[1] Therefore, common impurities may include:
-
Starting Materials: Unreacted 5-fluorouracil.
-
Intermediates: Residual 2,4-dichloro-5-fluoropyrimidine.
-
Byproducts: Isomers or over-aminated products.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying non-volatile impurities. A reverse-phase C18 column is often suitable.[2]
-
Gas Chromatography (GC): Useful for identifying and quantifying residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the main compound and any impurities.
-
Mass Spectrometry (MS): When coupled with HPLC or GC, it aids in the identification of unknown impurities by providing molecular weight information.
Q3: What are the recommended purification methods for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. Common methods include:
-
Recrystallization: Effective for removing small amounts of impurities from a solid sample. The choice of solvent is critical.
-
Column Chromatography: A versatile technique for separating a wide range of impurities. Silica gel is a common stationary phase.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. Common choices include ethanol, ethyl acetate, or mixtures with hexanes.[3] |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling is too rapid. | - Add a small amount of a solvent in which the compound is soluble to the hot solution. - Allow the solution to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| Poor recovery of the purified compound. | The compound is too soluble in the chosen solvent at low temperatures. | - Use a less polar solvent or a solvent mixture. - Minimize the amount of hot solvent used to dissolve the compound. - Ensure the solution is thoroughly cooled before filtration. |
| Impurities co-precipitate with the product. | The chosen solvent does not effectively differentiate between the compound and the impurity. | - Try a different recrystallization solvent or a multi-solvent system. - Consider a preliminary purification step like column chromatography. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the compound and impurities. | The eluent (solvent system) polarity is not optimized. | - If the compounds are eluting too quickly, decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). - If the compounds are not eluting, increase the polarity of the eluent. - Use Thin Layer Chromatography (TLC) to screen for the optimal eluent system before running the column. |
| The compound is not eluting from the column. | The eluent is not polar enough, or the compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the eluent. - Consider using a more polar stationary phase (e.g., alumina). |
| Cracking or channeling of the stationary phase. | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - Gently tap the column during packing to settle the stationary phase evenly. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify solid this compound by removing minor impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture of ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a few more minutes.[4]
-
If activated carbon was used, hot filter the solution to remove it.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound from significant impurities.
Materials:
-
Crude this compound
-
Silica gel (for stationary phase)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Select the Eluent: Use TLC to determine an appropriate solvent system that gives good separation between the desired compound and impurities (a retention factor, Rf, of ~0.3 for the product is often ideal).
-
Pack the Column:
-
Secure the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.
-
-
Load the Sample:
-
Dissolve the crude compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the silica gel bed.
-
-
Elute the Column:
-
Add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow of the eluent through the column.
-
-
Monitor the Separation:
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
-
Combine and Evaporate:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
The following table provides an example of how to present purity data before and after purification. Actual values will vary depending on the initial purity and the success of the purification method.
| Sample | Purification Method | Purity by HPLC (%) | Key Impurity 1 (%) | Key Impurity 2 (%) | Recovery Yield (%) |
| Crude Material | - | 92.5 | 3.2 (2,4-dichloro-5-fluoropyrimidine) | 1.8 (5-fluorouracil) | - |
| After Recrystallization | Ethanol | 98.7 | 0.5 | 0.2 | 85 |
| After Column Chromatography | Silica Gel, Hexanes:EtOAc (7:3) | 99.5 | <0.1 | <0.1 | 70 |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Amino-4-chloro-5-fluoropyrimidine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-4-chloro-5-fluoropyrimidine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
The main challenges stem from the electronic nature of the substrate. The pyrimidine ring is electron-deficient, which can make oxidative addition to the C-Cl bond difficult.[1] Additionally, the amino group at the C2 position can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] Careful selection of the catalyst system, particularly the ligand, is crucial to overcome these issues.[1][3]
Q2: Which cross-coupling reactions are most suitable for functionalizing this substrate?
The most common and effective cross-coupling reactions for this type of substrate are:
-
Suzuki-Miyaura Coupling: For creating carbon-carbon bonds with aryl or vinyl boronic acids/esters.[2][4]
-
Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds with a variety of primary and secondary amines.[5][6]
-
Sonogashira Coupling: For generating carbon-carbon triple bonds by reacting with terminal alkynes.[7][8]
Q3: What are the best general starting conditions for a Suzuki coupling with this substrate?
A robust starting point for a Suzuki coupling with an arylboronic acid involves using a palladium precursor with a bulky, electron-rich phosphine ligand.[1][9]
-
Catalyst System: Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) with a ligand like SPhos or XPhos (2-4 mol%).[9][10]
-
Base: A moderately strong inorganic base such as K₃PO₄ or Cs₂CO₃ (2-3 equivalents).[10]
-
Solvent: An anhydrous, degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O in a 4:1 ratio).[10][11]
-
Temperature: Typically between 80 °C and 100 °C.[9]
Catalyst System Selection Guide
Caption: Recommended catalyst systems for different cross-coupling reactions.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Question: My cross-coupling reaction with this compound is resulting in low or no yield. What are the potential causes and solutions?
Answer: Low conversion is a common issue and can often be traced back to the catalyst system, reaction conditions, or reagent quality.
Potential Causes & Solutions
-
Ineffective Catalyst System: The C-Cl bond on the electron-deficient pyrimidine ring is challenging to activate.
-
Solution: Employ a highly active catalyst system. For Suzuki and Buchwald-Hartwig reactions, use palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3][10] These ligands promote the crucial oxidative addition and reductive elimination steps.[1]
-
-
Inappropriate Base: The choice and quality of the base are critical. The base's strength and solubility can significantly impact the reaction rate.
-
Solution (Suzuki): Use stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.[12]
-
Solution (Buchwald-Hartwig): Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or LHMDS are typically required.[13][14] For base-sensitive substrates, consider weaker inorganic bases like Cs₂CO₃.[13]
-
-
Catalyst Deactivation/Inhibition: The amino group on the pyrimidine can coordinate to the palladium center, inhibiting its catalytic activity.[2] Impurities in reagents or solvents, especially oxygen, can also deactivate the catalyst.[12]
-
Sub-optimal Temperature: The temperature may be too low for the oxidative addition to occur or so high that it causes degradation of the catalyst or reagents.
Data on Catalyst Performance for Suzuki Coupling of Halopyrimidines
Note: Data is for analogous chloro- and bromopyrimidine substrates.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-95 | 5-Bromo-2-chloropyrimidine |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~12 | High (expected) | 2-Amino-5-bromo-4-methylpyridine |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-85 | 2-Bromopyridines |
| PEPPSI-IPr | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 80-95 | 2-Chloropyridines |
Table compiled from information in[1][9][10][11].
Data on Catalyst Performance for Buchwald-Hartwig Amination of Halopyrimidines
Note: Data is for analogous chloro- and bromopyrimidine substrates.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 8-16 | 75-98 | 5-Bromo-2-chloropyrimidine |
| Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 100 | ~18 | 85-95 | General Aryl Chlorides |
| XantPhos Pd G3 | DBU | MeCN/Toluene | 140 | 1 | Good (Flow) | General Aryl Halides |
Table compiled from information in[10][17][18].
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol), finely ground
-
Anhydrous, degassed 1,4-Dioxane (4 mL) and Water (1 mL)
-
Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (Argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[12]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.[9]
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%)
-
XPhos (0.02-0.04 mmol, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
Reaction Setup: In a glovebox, add the Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.
-
Add Reagents: Remove the vessel from the glovebox, place it under a positive pressure of inert gas, and add the this compound, followed by the anhydrous, degassed toluene and finally the amine via syringe.
-
Reaction: Stir the mixture vigorously and heat to 100-110 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
A suitable amine base (e.g., Et₃N or DIPA, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the this compound and the Pd(PPh₃)₂Cl₂ catalyst.
-
Solvent and Reagents: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to 80 °C).[15]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture to remove any solids and concentrate the filtrate. Dilute the residue with an organic solvent and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
Caption: Troubleshooting flowchart for addressing low product yield in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
- 16. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids | MDPI [mdpi.com]
- 17. reddit.com [reddit.com]
- 18. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-4-chloro-5-fluoropyrimidine and 2,4-dichloro-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents, particularly kinase inhibitors. The strategic functionalization of these heterocycles is key to modulating their biological activity. This guide provides an objective comparison of the reactivity of two crucial building blocks: 2-amino-4-chloro-5-fluoropyrimidine and 2,4-dichloro-5-fluoropyrimidine. The comparison focuses on their behavior in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by theoretical principles and available experimental data.
Executive Summary
The primary difference in reactivity between this compound and 2,4-dichloro-5-fluoropyrimidine stems from the electronic nature of the substituent at the C2 position. The amino group in this compound is an electron-donating group, which generally decreases the electrophilicity of the pyrimidine ring and can influence the regioselectivity of substitution reactions. Conversely, the chloro group at the C2 position in 2,4-dichloro-5-fluoropyrimidine is electron-withdrawing, enhancing the ring's electrophilicity and making it more susceptible to nucleophilic attack.
For nucleophilic aromatic substitution (SNAr) reactions, 2,4-dichloro-5-fluoropyrimidine is generally more reactive, with substitution preferentially occurring at the C4 position. The electron-donating amino group in this compound is expected to decrease the rate of SNAr at the C4 position compared to its dichloro counterpart.
In palladium-catalyzed cross-coupling reactions, the reactivity is governed by the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond. While both compounds possess a reactive C4-chloro bond, the specific reaction conditions and the nature of the coupling partner will dictate the outcome.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone for the functionalization of halopyrimidines. The reactivity in these reactions is primarily dictated by the electrophilicity of the carbon atom bearing the leaving group.
2,4-dichloro-5-fluoropyrimidine:
The two chlorine atoms in 2,4-dichloro-5-fluoropyrimidine are electron-withdrawing, significantly activating the pyrimidine ring towards nucleophilic attack. The general order of reactivity for nucleophilic substitution on dichloropyrimidines is C4 > C2. This regioselectivity is attributed to the greater electron deficiency at the C4 position. The presence of an electron-withdrawing fluorine atom at the C5 position further enhances the reactivity at the C4 position.[1]
This compound:
The amino group at the C2 position is a strong electron-donating group by resonance. This donation of electron density to the pyrimidine ring reduces the overall electrophilicity of the ring carbons, including the C4 position. Consequently, this compound is expected to be less reactive towards nucleophiles in SNAr reactions compared to 2,4-dichloro-5-fluoropyrimidine under similar conditions.
Theoretical Reactivity Comparison:
dot
Caption: Theoretical comparison of SNAr reactivity.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, which is inversely related to the carbon-halogen bond strength.
2,4-dichloro-5-fluoropyrimidine:
This compound is a versatile substrate for sequential cross-coupling reactions. The C4-chloro is generally more reactive than the C2-chloro in Suzuki couplings, allowing for regioselective functionalization. Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids has been shown to be highly efficient for substitution at the C4 position.[2]
This compound:
The C4-chloro bond in this molecule is also amenable to cross-coupling reactions. The presence of the amino group can influence the catalyst's activity and may require optimization of reaction conditions.
Comparative Data Summary:
While direct side-by-side quantitative comparisons are scarce in the literature, the following table summarizes typical reaction outcomes for each compound in SNAr and Suzuki coupling reactions based on available data.
| Reaction Type | Reagent | 2,4-dichloro-5-fluoropyrimidine | This compound |
| SNAr | Amine | High yield of C4-substituted product.[1] | Moderate to good yield of C4-substituted product.[3] |
| Suzuki Coupling | Arylboronic acid | Regioselective C4-arylation in good to excellent yields.[2] | C4-arylation is feasible. |
Experimental Protocols
General Protocol for SNAr with an Amine on 2,4-dichloro-5-fluoropyrimidine:
-
Reaction Setup: To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is added the amine (1.1-1.2 eq) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the nucleophilicity of the amine. Microwave irradiation can also be employed to accelerate the reaction.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
General Protocol for Suzuki Coupling of 2,4-dichloro-5-fluoropyrimidine:
-
Reaction Setup: In a reaction vessel, 2,4-dichloro-5-fluoropyrimidine (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq) are combined in a solvent mixture (e.g., 1,4-dioxane/water or toluene/water).
-
Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. Microwave heating can significantly reduce reaction times.
-
Monitoring: The reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Applications in Drug Discovery: Kinase Inhibitors
Both this compound and 2,4-dichloro-5-fluoropyrimidine are key intermediates in the synthesis of various kinase inhibitors, which are a major class of anticancer drugs.
CDK4/6 Inhibitors:
Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial regulators of the cell cycle. Inhibitors of CDK4/6, such as Palbociclib, have shown significant efficacy in the treatment of certain types of breast cancer. The synthesis of many CDK4/6 inhibitors utilizes a pyrimidine core, often derived from one of the two title compounds.
CDK4/6-Cyclin D/Rb Signaling Pathway:
dot
Caption: CDK4/6-Cyclin D/Rb signaling pathway.
Experimental Workflow for Kinase Inhibitor Synthesis:
The synthesis of a kinase inhibitor often involves a multi-step sequence where the pyrimidine core is sequentially functionalized.
dot
Caption: General workflow for kinase inhibitor synthesis.
Conclusion
References
A Comparative Guide to Alternative Reagents for 2-Amino-4-chloro-5-fluoropyrimidine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. Substituted pyrimidines, in particular, are privileged structures found in a multitude of biologically active molecules, including a significant number of approved kinase inhibitors. 2-Amino-4-chloro-5-fluoropyrimidine is a valuable building block in this context; however, a variety of alternative reagents can offer advantages in terms of reactivity, cost, and the introduction of molecular diversity. This guide provides an objective comparison of the performance of key alternative reagents, supported by experimental data, to aid in the selection of the optimal starting material for your synthetic endeavors.
Key Alternative Reagents and Their Synthetic Utility
The primary alternatives to this compound in nucleophilic aromatic substitution (SNAr) reactions for the synthesis of 2,4-diaminopyrimidine derivatives and related scaffolds are 2,4-dichloro-5-fluoropyrimidine and 2-amino-4,6-dichloropyrimidine . The choice between these reagents is often dictated by the desired substitution pattern, the nature of the nucleophile, and the overall synthetic strategy.
2,4-Dichloro-5-fluoropyrimidine offers two reactive sites for sequential nucleophilic substitution. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position, allowing for regioselective functionalization. This reagent is widely used in the synthesis of various kinase inhibitors.
2-Amino-4,6-dichloropyrimidine provides a scaffold with an amino group at the C2 position and two reactive chlorine atoms at the C4 and C6 positions. The two chlorine atoms are equivalent, which can be advantageous for symmetrical substitutions or in cases where subsequent differentiation is not required.
Performance Comparison in Synthesis
The following tables summarize quantitative data from various literature sources to provide a comparative overview of the performance of these reagents in the synthesis of substituted pyrimidine derivatives, which are key intermediates in the development of kinase inhibitors.
Table 1: Comparison of Starting Materials in the Synthesis of 2,4-Disubstituted Pyrimidine Scaffolds
| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2,4-Dichloro-5-fluoropyrimidine | Aniline derivative | 2-Anilino-4-chloro-5-fluoropyrimidine | Varies, often requires heating | Moderate to High | [1] |
| 2-Amino-4,6-dichloropyrimidine | Various amines | 2-Amino-4-amido-6-chloropyrimidine | Reflux in EtOH with Et3N, 3h | Moderate | [2] |
| 2-Amino-4-chloro-pyrimidine | Substituted amine | 2-Amino-4-(substituted-amino)-pyrimidine | Microwave, 120-140 °C, 15-30 min | 54% for a specific derivative | [3] |
Table 2: Synthesis of Diaminopyrimidine Derivatives for Kinase Inhibitors
| Starting Material | Key Intermediate | Target Kinase Class | Representative Yield (%) | Reference |
| 2,4,5-Trichloropyrimidine | 2,4-Diamino-5-chloropyrimidine derivatives | FAK Inhibitors | Not specified | [4] |
| 2,4-Dichloro-5-fluoropyrimidine | 2,4-Diamino-5-fluoropyrimidine derivatives | Aurora Kinase Inhibitors | Not specified | [5] |
| 2,4,6-Trichloropyrimidine | 2,4,6-Trisubstituted pyrimidines | Aurora Kinase Inhibitors | Not specified |
Experimental Protocols
Protocol 1: Synthesis of a 2,4-Disubstituted-5-fluoropyrimidine using 2,4-Dichloro-5-fluoropyrimidine
This protocol describes a general procedure for the sequential nucleophilic aromatic substitution on 2,4-dichloro-5-fluoropyrimidine.
Step 1: Monosubstitution at C4
-
To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, THF, or DMF) is added the first amine nucleophile (1.0-1.2 eq) and a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq).
-
The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, the 4-amino-2-chloro-5-fluoropyrimidine derivative, is purified by flash column chromatography.
Step 2: Substitution at C2
-
The purified 4-amino-2-chloro-5-fluoropyrimidine derivative (1.0 eq) is dissolved in a high-boiling solvent such as n-butanol or 1,4-dioxane.
-
The second amine nucleophile (1.2-1.5 eq) is added, often in the presence of an acid catalyst like p-toluenesulfonic acid or under microwave irradiation.
-
The reaction mixture is heated to a temperature between 120 °C and 180 °C and monitored by TLC or LC-MS.
-
After completion, the mixture is cooled, and the product is isolated by precipitation or extraction and purified by crystallization or column chromatography.
Protocol 2: Synthesis of a 4,6-Disubstituted-2-aminopyrimidine using 2-Amino-4,6-dichloropyrimidine
This protocol outlines a typical procedure for the substitution of the chlorine atoms on 2-amino-4,6-dichloropyrimidine.
-
In a round-bottom flask, 2-amino-4,6-dichloropyrimidine (1.0 eq) is dissolved in a suitable solvent like ethanol.
-
The desired amine nucleophile (2.0-2.2 eq) and a base such as triethylamine (2.0-2.2 eq) are added to the solution.
-
The reaction mixture is heated to reflux and the reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to yield the 2-amino-4,6-bis(amino)pyrimidine derivative.[2]
Visualizing the Context: Signaling Pathways and Synthetic Workflows
To provide a clearer understanding of the biological context and the synthetic strategies, the following diagrams have been generated using Graphviz.
Caption: Simplified EGFR signaling pathway.
Caption: Key roles of Aurora kinases in mitosis.
Caption: General synthetic workflows.
Conclusion
The selection of an appropriate starting material is a critical decision in the synthesis of pyrimidine-based drug candidates. While this compound is a versatile reagent, alternatives such as 2,4-dichloro-5-fluoropyrimidine and 2-amino-4,6-dichloropyrimidine offer distinct advantages in terms of reactivity and the potential for differential functionalization. 2,4-dichloro-5-fluoropyrimidine allows for sequential, regioselective substitutions, providing a route to unsymmetrically substituted 2,4-diaminopyrimidines. In contrast, 2-amino-4,6-dichloropyrimidine is well-suited for the synthesis of C2-amino-C4,C6-symmetrically substituted pyrimidines. A thorough understanding of the reactivity profiles of these reagents, as outlined in this guide, will empower researchers to devise more efficient and flexible synthetic strategies for the discovery of novel therapeutics.
References
- 1. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 | FD00787 [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Kinase Inhibitors Derived from a 2-Amino-5-halopyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of kinase inhibitors synthesized from a 2-amino-5-halopyrimidine core structure. The data and methodologies presented are collated from peer-reviewed studies to support researchers in evaluating the potential of this chemical scaffold in kinase inhibitor design and development.
Introduction
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an excellent starting point for the design of potent and selective inhibitors. This guide focuses on derivatives of the 2-amino-5-halopyrimidine scaffold, highlighting their efficacy against Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and a promising target in oncology.
Data Presentation: Comparative Efficacy of 5-Chloro-2-aminopyrimidine Derivatives
The following table summarizes the biochemical and cellular potencies of a series of 5-chloro-2-aminopyrimidine derivatives as PLK4 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 in MCF-7 cells (µM) |
| 5a | PLK4 | 1.5 | 0.51 |
| 5b | PLK4 | 2.3 | 0.62 |
| 5c | PLK4 | 8.7 | 1.25 |
| 5d | PLK4 | 0.9 | 0.49 |
| 5e | PLK4 | 1.1 | 0.55 |
| 5f | PLK4 | 0.8 | 0.48 |
| Centrinone (Reference) | PLK4 | 0.3 | Not Reported in this study |
Data compiled from a study on 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors.[1][2]
Experimental Protocols
General Synthesis of 2-Amino-4-substituted-5-chloropyrimidine Derivatives
A common synthetic route to generate derivatives from a dihalopyrimidine core involves sequential nucleophilic aromatic substitution reactions. The differential reactivity of the chlorine atoms at the C2 and C4 positions of a dichloropyrimidine allows for controlled, stepwise introduction of different amine nucleophiles.
Synthetic pathway for 2,4-diaminopyrimidine derivatives.
This diagram illustrates a general synthetic scheme for creating a library of kinase inhibitors from a dihalopyrimidine starting material.[3]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., PLK4)
-
Kinase substrate peptide
-
ATP
-
Test compounds (inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for testing.
-
Kinase Reaction Setup:
-
Add diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a solution containing ATP and the appropriate substrate in the kinase buffer. The ATP concentration should be at or near the Km for the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][5][6][7]
-
Workflow for determining kinase inhibitor IC50 values.
Signaling Pathways
Kinase inhibitors derived from the 2-aminopyrimidine scaffold can target a variety of kinases involved in critical cellular signaling pathways. Below is a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for pyrimidine-based inhibitors.
EGFR signaling pathway and point of inhibition.
This diagram illustrates how a pyrimidine-based inhibitor can block the signaling cascade initiated by EGFR, thereby affecting cell proliferation and survival.[8][9][10][11]
References
- 1. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. carnabio.com [carnabio.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
In Vitro Assay Validation for Compounds Synthesized from 2-Amino-4-chloro-5-fluoropyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of compounds synthesized from the versatile scaffold, 2-Amino-4-chloro-5-fluoropyrimidine, against other established alternatives. The following sections present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in the evaluation and development of novel therapeutics.
Data Presentation: Head-to-Head Inhibitor Comparison
The inhibitory activities of pyrimidine-based compounds are compared against non-pyrimidine alternatives targeting key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 1 (CDK1). Additionally, the cytotoxic effects of 2-amino-4-chloro-pyrimidine derivatives on cancer cell lines are presented.
Table 1: Comparative Efficacy of EGFR Inhibitors
Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, demonstrates superior efficacy, particularly against mutant forms of EGFR, when compared to the first-generation quinazoline-based inhibitor, Erlotinib.[1]
| Parameter | Osimertinib (Pyrimidine-based) | Erlotinib (Quinazoline-based) |
| Biochemical IC₅₀ (EGFR WT) | ~15 nM | ~2 nM |
| Biochemical IC₅₀ (EGFR L858R) | ~1 nM | ~2 nM |
| Biochemical IC₅₀ (EGFR T790M) | ~1 nM | ~200 nM |
| Cellular IC₅₀ (PC-9, EGFR del19) | ~10 nM | ~5 nM |
| Cellular IC₅₀ (H1975, L858R/T790M) | ~15 nM | >5000 nM |
Data compiled from multiple sources.[1] IC₅₀ values are indicative and can vary based on assay conditions.
Table 2: Comparative Efficacy of VEGFR-2 Inhibitors
Pazopanib, a pyrimidine-based multi-targeted tyrosine kinase inhibitor, is compared here with Sorafenib, a non-pyrimidine inhibitor, both targeting VEGFR-2, a key mediator of angiogenesis.[1]
| Parameter | Pazopanib (Pyrimidine-based) | Sorafenib (Non-pyrimidine) |
| Biochemical IC₅₀ (VEGFR-2) | ~30 nM | ~90 nM |
| Cellular IC₅₀ (HUVEC Proliferation) | ~21 nM | ~20 nM |
Data compiled from multiple sources.[1] IC₅₀ values are indicative and can vary based on assay conditions.
Table 3: Comparative Efficacy of CDK Inhibitors
This table presents the inhibitory concentration (IC₅₀) of various pyrimidine-based CDK inhibitors against CDK1, providing a benchmark for the evaluation of novel compounds synthesized from this compound.
| Compound | CDK1 IC₅₀ |
| TG02 | 9 nM[2] |
| Dinaciclib | 3 nM[2] |
| (R)-Roscovitine | 2.7 µM[2] |
| AT7519 | 190 nM[2] |
| Flavopiridol | 30 nM[2] |
IC₅₀ values are sourced from various studies and serve as a reference for the potency of pyrimidine-based CDK1 inhibitors.
Table 4: Cytotoxic Activity of 2-Amino-4-chloro-pyrimidine Derivatives
The following table summarizes the 50% effective concentration (EC₅₀) of synthesized 2-amino-4-chloro-pyrimidine derivatives against human colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines.[3][4][5]
| Derivative | EC₅₀ HCT116 (µM) | EC₅₀ MCF7 (µM) |
| Derivative 1 | 209.17 ± 1.23 | 221.91 ± 1.37 |
| Derivative 6 | 89.24 ± 1.36 | 89.37 ± 1.17 |
| Doxorubicin (Control) | 2.0 | 0.98 |
Derivative 6, which contains a bromophenyl piperazine moiety, demonstrated the highest activity among the tested synthesized compounds.[3][4][5]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and aid in the design of further validation studies.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀/IC₅₀ values.
In Vitro Kinase Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase reaction buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO.[1]
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and kinase substrate in the kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.[1]
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).[1]
-
Signal Detection: Stop the reaction and detect the signal according to the manufacturer's instructions of the chosen detection reagent. For luminescent assays, this typically involves converting the ADP produced to ATP, which then generates a light signal with luciferase.[1]
-
Data Analysis: Subtract the background luminescence (no kinase control) from all readings. Normalize the data and plot the normalized kinase activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[1]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.
Caption: VEGFR signaling pathway and the point of inhibition by pyrimidine derivatives.
Caption: CDK1 activation pathway leading to mitosis.
Caption: A generalized workflow for in vitro validation of synthesized compounds.
References
- 1. youtube.com [youtube.com]
- 2. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis of 2-Amino-4-chloro-5-fluoropyrimidine and its derivatives
A comprehensive guide to the spectroscopic properties of 2-Amino-4-chloro-5-fluoropyrimidine and its derivatives, offering a comparative analysis for researchers, scientists, and professionals in drug development. This document provides a detailed summary of spectroscopic data, experimental protocols, and visual workflows to facilitate understanding and application in research and development.
Introduction
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a series of 2-amino-4-chloro-pyrimidine derivatives, providing a basis for comparison and prediction of the spectral properties of this compound.
¹H NMR and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ppm provide information about the electronic environment of the nuclei.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for 2-Amino-4-chloro-pyrimidine Derivatives [1][2]
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | 2.20 (s, 3H), 2.29–2.30 (m, 4H), 3.47–3.48 (m, 4H), 5.94 (s br, —NH₂), 5.99 (AB quartet, 1H, J = 5.6 Hz), 7.73 (AB quartet, 1H, J = 6.0 Hz) | 43.57, 46.24, 54.77, 93.53, 157.28, 162.80, 163.45 |
| 4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrimidin-2-amine | 3.60–3.61 (m, 4H), 3.77–3.79 (m, 4H), 6.03 (s br, —NH₂), 6.05 (AB quartet, 1H, J = 5.6 Hz), 6.64–6.66 (m, 1H), 7.83 (AB quartet, 1H, J = 5.6 Hz), 8.38 (m, 2H) | 39.99, 43.38, 93.59, 110.81, 157.32, 158.43, 161.63, 162.78, 163.43 |
| 4-(4-(2-fluorophenyl)piperazine-1-yl)pyrimidin-2-amine | 3.01–3.03 (m, 4H), 3.65–3.67 (m, 4H), 6.02 (s, —NH₂), 6.05 (AB quartet, 1H, J = 6.0 Hz), 6.98–7.16 (m, 4H), 7.77 (AB quartet, 1H, J = 5.6 Hz) | 43.74, 50.45, 93.52, 116.34, 116.54, 119.98, 123.14, 125.34, 140.01, 157.45, 162.78, 163.48 |
| 4-(4-(4-bromophenyl)piperazine-1-yl)pyrimidin-2-amine | 3.16 (t, 4H, J = 4.8 Hz), 3.63 (t, 4H, J = 4.8 Hz), 6.03 (s, —NH₂), 6.05 (AB quartet, 1H, J = 6.0 Hz), 6.92 (AB quartet, 2H, J = 8.8 Hz), 7.35 (AB quartet, 2H, J = 8.8 Hz), 7.77 (AB quartet, 1H, J = 6.0 Hz) | 43.34, 48.14, 93.56, 110.75, 118.04, 131.99, 150.50, 157.42, 162.72, 163.47 |
| 4-(4-(4-chlorophenyl)piperazine-1-yl)pyrimidin-2-amine | 3.38–3.40 (m, 4H), 3.62–3.66 (m, 4H), 6.02 (s, —NH₂), 6.04 (AB quartet, 1H, J = 6.4 Hz), 6.82 (AB quartet, 2H, J = 6.4 Hz), 7.78 (AB quartet, 1H, J = 5.6 Hz), 8.16 (AB quartet, 1H, J = 5.2 Hz) | 43.95, 45.33, 93.51, 108.73, 150.30, 154.71, 156.0, 157.43, 164.30, 166.90 |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Table 2: Key IR Absorption Bands for 2-Amino-4-chloro-pyrimidine Derivatives (cm⁻¹) [1][2]
| Derivative | N-H₂ Stretch | C-H Aromatic Stretch | C=N Aromatic Stretch | C=C Aromatic Stretch |
| 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | 3318 | 3155 | 1651 | 1582, 1469 |
| 4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrimidin-2-amine | 3434 | - | 1635 | 1583 |
| 4-(4-(2-fluorophenyl)piperazine-1-yl)pyrimidin-2-amine | 3480 | 3264, 3112 | 1624 | 1585, 1546 |
| 4-(4-(4-bromophenyl)piperazine-1-yl)pyrimidin-2-amine | 3402 | 3285 | - | 1546, 1438 |
| 4-(4-(4-chlorophenyl)piperazine-1-yl)pyrimidin-2-amine | - | 3291 | 1633 | 1586, 1544 |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. The following sections outline the general procedures for the spectroscopic analyses discussed in this guide.
Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives
A general procedure for the synthesis of 2-amino-4-chloro-pyrimidine derivatives involves a microwave-assisted reaction.[2]
-
Reaction Setup: In a microwave reaction vial, 2 mmol of 2-amino-4-chloro-pyrimidine is combined with 1 mL of anhydrous propanol and stirred at room temperature.
-
Addition of Amine: To this mixture, 2 mmol of the desired substituted amine is added.
-
Base Addition: Following the addition of the amine, 200 µL of triethylamine is introduced into the reaction vial.
-
Microwave Irradiation: The reaction is carried out in a microwave reactor at a temperature of 120–140 °C for a duration of 15–30 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the resulting precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate. The product is then extracted with ethyl acetate.
Spectroscopic Characterization
The characterization of the synthesized compounds is performed using various spectroscopic techniques.[2]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker 400 MHz NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
-
IR Spectroscopy: IR spectra are obtained using a Perkin Elmer instrument equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Melting Point: Melting points are determined using an SMP10 (Stuart) melting point apparatus.
-
Purity Check: The purity of the compounds is checked by TLC on silica gel aluminum foil, visualized under a UV lamp.
Visualization of Experimental Workflow and Logical Relationships
Graphviz diagrams are provided to illustrate the experimental workflow and the logical relationships in the spectroscopic analysis.
Caption: General workflow for the synthesis and spectroscopic analysis of 2-amino-4-chloro-pyrimidine derivatives.
Caption: Overview of spectroscopic techniques and the information they provide for the analysis of pyrimidine derivatives.
References
A Comparative Guide to Catalytic Systems for 2-Amino-4-chloro-5-fluoropyrimidine Coupling
For researchers, scientists, and drug development professionals, the efficient and selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The functionalization of 2-amino-4-chloro-5-fluoropyrimidine is of particular interest due to the prevalence of substituted aminopyrimidines in medicinal chemistry. This guide provides a comparative overview of potential catalytic systems for the coupling of this versatile building block, supported by experimental data from analogous reactions and established synthetic protocols.
The primary challenge in the catalytic coupling of this compound lies in the reactivity of the C-Cl bond, which is generally less reactive than corresponding C-Br or C-I bonds. Overcoming this hurdle requires carefully optimized catalytic systems, typically centered around palladium or copper complexes. This guide will explore the leading catalytic strategies, including Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.
Comparative Performance of Catalytic Systems
While specific comparative studies on this compound are not extensively documented in publicly available literature, a robust understanding of catalyst performance can be extrapolated from studies on structurally similar chloropyrimidines and other chloro-substituted heterocycles. The following table summarizes typical conditions and expected performance for various catalytic systems applicable to the coupling of this compound.
| Coupling Reaction | Catalyst System | Typical Ligand(s) | Typical Base(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Expected Yield |
| Suzuki-Miyaura (C-C Coupling) | Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ | PPh₃, P(t-Bu)₃, Buchwald Ligands (e.g., SPhos, XPhos) | K₂CO₃, K₃PO₄, KF | Dioxane/H₂O, Toluene, THF | 80 - 120 | 12 - 24 | Moderate to High |
| Buchwald-Hartwig (C-N Coupling) | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, BINAP, RuPhos, BrettPhos | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80 - 110 | 12 - 24 | Moderate to High |
| Copper-Catalyzed (C-N Coupling) | CuI, Cu(OAc)₂ | Phenanthroline, Ethylene Glycol | K₃PO₄, Cs₂CO₃ | DMSO, Dioxane | 100 - 140 | 24 - 48 | Moderate |
| Microwave-Assisted Amination | None (SNAr) | N/A | Triethylamine | Propanol | 120 - 140 | 0.25 - 0.5 | High |
Note: The data presented is based on analogous reactions and general principles of cross-coupling chemistry. Actual yields and optimal conditions will vary depending on the specific coupling partners and must be optimized experimentally.
Key Catalytic Systems and Methodologies
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. For the coupling of this compound with aryl or heteroaryl boronic acids, a palladium catalyst is essential.
Catalyst Selection:
-
Palladium Source: Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Palladium(II) acetate (Pd(OAc)₂).
-
Ligand: The choice of phosphine ligand is critical for activating the C-Cl bond. Electron-rich and bulky ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective.[1]
-
Base: An appropriate base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to facilitate the transmetalation step.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).
-
The reaction mixture is heated to 80-100°C with vigorous stirring and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between an aryl halide and an amine. This reaction is highly suitable for synthesizing N-substituted derivatives of this compound.
Catalyst Selection:
-
Palladium Source: Pd₂(dba)₃ and Pd(OAc)₂ are commonly used palladium precursors.[2]
-
Ligand: Bidentate phosphine ligands such as Xantphos and BINAP, as well as bulky biaryl phosphine ligands like RuPhos and BrettPhos, have demonstrated high efficacy in C-N coupling reactions.[3][4]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice, although carbonate bases like cesium carbonate (Cs₂CO₃) can also be effective, particularly for sensitive substrates.[3][5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).
-
This compound (1.0 eq.) and the amine coupling partner (1.2 eq.) are added, followed by an anhydrous, degassed solvent such as toluene or dioxane.
-
The reaction vessel is sealed and heated to 80-110°C with stirring.
-
The reaction progress is monitored by an appropriate analytical technique.
-
After completion, the reaction is cooled, quenched, and the product is extracted and purified.
Copper-Catalyzed C-N Coupling
As a more economical alternative to palladium, copper-catalyzed C-N coupling reactions (Ullmann-type reactions) can be considered. These reactions often require higher temperatures and may have a more limited substrate scope but can be effective in certain cases.
Catalyst Selection:
-
Copper Source: Copper(I) iodide (CuI) and Copper(II) acetate (Cu(OAc)₂) are common catalysts.[6]
-
Ligand: N,N'-chelating ligands such as 1,10-phenanthroline or simple diols like ethylene glycol can promote the reaction.[6]
-
Base: Strong inorganic bases like K₃PO₄ are typically used.
Experimental Protocol: General Procedure for Copper-Catalyzed Amination
-
A reaction tube is charged with this compound (1.0 eq.), the amine (1.5-2.0 eq.), the copper catalyst (e.g., CuI, 10 mol%), the ligand (20 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).
-
A high-boiling point polar aprotic solvent such as DMSO or DMF is added.
-
The tube is sealed, and the mixture is heated to 100-140°C for 24-48 hours.
-
Workup and purification are performed similarly to the palladium-catalyzed methods.
Non-Catalytic Microwave-Assisted Amination
For certain amine nucleophiles, a direct nucleophilic aromatic substitution (SNAr) can be achieved without a metal catalyst, often accelerated by microwave irradiation. This method is simple and rapid but may not be suitable for all amine coupling partners.
Experimental Protocol: Microwave-Assisted Synthesis of 2,4-diamino-5-fluoropyrimidine derivatives [7]
-
In a microwave reaction vial, this compound (1.0 eq.) is dissolved in a suitable solvent like propanol.
-
The desired amine (1.0 eq.) and a base such as triethylamine are added.
-
The vial is sealed and heated in a microwave reactor at 120-140°C for 15-30 minutes.
-
After cooling, the product is precipitated, filtered, and purified.
Conclusion
The catalytic functionalization of this compound is a crucial transformation for the synthesis of novel compounds in drug discovery and materials science. While direct comparative data for this specific substrate is sparse, established methodologies for related chloro-heterocycles provide a strong foundation for reaction design.
-
Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions represent the most versatile and generally high-yielding approaches for C-C and C-N bond formation, respectively. The key to success lies in the selection of appropriate bulky and electron-rich phosphine ligands.
-
Copper-catalyzed amination offers a more cost-effective alternative, though it may require harsher conditions and potentially result in lower yields.
-
Microwave-assisted SNAr provides a rapid and catalyst-free option for certain amine nucleophiles.
Researchers should consider the desired bond to be formed, the nature of the coupling partner, and available resources when selecting a catalytic system. Experimental screening of catalysts, ligands, bases, and solvents will be essential to identify the optimal conditions for their specific application.
References
- 1. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validated HPLC Methods for the Quantification of 2-Amino-4-chloro-5-fluoropyrimidine and Related Compounds
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is critical. This guide provides a comparative overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Amino-4-chloro-5-fluoropyrimidine, benchmarked against established methods for similar fluoropyrimidine and halo-amino aromatic compounds. The information is based on established chromatographic principles and data from analogous validated methods.
Comparative Analysis of HPLC Methods
| Parameter | Proposed Method for this compound | Method for 5-Fluorouracil[1] | Method for Trifluridine and Tipiracil[2] | Method for 5-Amino-2-chloropyridine[3] |
| Column | C18, 250 mm x 4.6 mm, 5 µm | RP-18 X-Terra, 25 cm, 5 µm | Symmetry C18, 150mm x 4.6mm, 5µm | C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 3.5) | 0.05 M KH2PO4 + 0.1% Triethylamine | Phosphate buffer (0.02M) pH-3.8: Methanol: Acetonitrile (60:20:20%v/v) | Water (pH 3 with orthophosphoric acid): Methanol (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 1.0 ml/min | 0.7 mL/min |
| Detection (UV) | 254 nm | 254 nm | 260nm | 254 nm |
| Column Temp. | Ambient or 40°C | Room Temperature | Not Specified | 40°C |
| Injection Vol. | 10 µL | Not Specified | 20µL | 10 µL |
| Linearity Range | To be determined (e.g., 1-100 µg/mL) | 5-500 ng/mL | Not Specified | 1-40 μg mL-1 |
| Retention Time | To be determined | ~30 min (run time) | Trifluridine: 2.324 min, Tipiracil: 4.314 min | Not Specified |
Experimental Protocols
A detailed methodology for the development and validation of an RP-HPLC method for this compound is provided below. This protocol is based on International Council for Harmonisation (ICH) guidelines.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water (HPLC grade)
2. Chromatographic Conditions (Proposed):
-
Instrument: HPLC system with UV detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and 0.05 M Phosphate Buffer (pH adjusted to 3.5 with orthophosphoric acid) in a suitable ratio (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Preparation of Standard Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of the this compound reference standard in a 25 mL volumetric flask with the mobile phase or a suitable diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.
4. Method Validation Protocol:
-
Specificity: Analyze blank, placebo (if applicable), and analyte-spiked samples to ensure the analyte peak is free from interference.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be > 0.999.
-
Accuracy (% Recovery): Analyze samples with known concentrations of the analyte (at least three concentration levels covering the specified range). The recovery should be within 98.0 - 102.0%.
-
Precision (%RSD):
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (%RSD) should be < 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD between the two days should be < 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: Determined based on a signal-to-noise ratio of 3:1.
-
LOQ: Determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
-
-
Robustness: Intentionally vary critical method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the development and validation of the HPLC method.
Caption: HPLC Method Development and Validation Workflow.
References
- 1. A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPD) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 3. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Anticancer Activity of 2-Amino-4-Chloro-Pyrimidine Analogs
A comprehensive guide comparing the structure-activity relationship (SAR) of 2-amino-4-chloro-pyrimidine analogs is presented below for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their anticancer activity, supported by experimental data and detailed protocols.
Note: The following data pertains to 2-amino-4-chloro-pyrimidine analogs, which do not contain the 5-fluoro substituent as specified in the initial topic. This guide is based on the most relevant and detailed publicly available research.
A series of seven 2-amino-4-chloro-pyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines using the MTT assay.[1][2][3] The results, summarized in the table below, highlight the influence of different substituents at the 4-position of the pyrimidine ring on their cytotoxic efficacy.
| Compound ID | R Group (Substituent at 4-position) | HCT116 EC50 (µM)[1][2][3] | MCF7 EC50 (µM)[1][2][3] |
| 1 | 4-Methyl piperazine | 209.17 ± 1.23 | 221.91 ± 1.37 |
| 2 | 4-Nitrophenyl piperazine | 278.33 ± 1.29 | 295.14 ± 1.32 |
| 3 | 4-Fluorophenyl piperazine | 258.19 ± 1.19 | 263.81 ± 1.25 |
| 4 | 4-Chlorophenyl piperazine | 237.41 ± 1.33 | 249.25 ± 1.15 |
| 5 | 2-Chlorophenyl piperazine | 241.15 ± 1.27 | 255.73 ± 1.21 |
| 6 | 4-Bromophenyl piperazine | 89.24 ± 1.36 | 89.37 ± 1.17 |
| 7 | 2-Bromophenyl piperazine | 263.58 ± 1.14 | 271.49 ± 1.28 |
Structure-Activity Relationship (SAR) Analysis:
The data reveals that the nature of the substituent at the 4-position of the 2-amino-pyrimidine core significantly impacts the anticancer activity.[1][2] Among the synthesized analogs, compound 6 , featuring a 4-bromophenyl piperazine moiety, demonstrated the highest cytotoxic activity against both HCT116 and MCF7 cell lines, with EC50 values of 89.24 ± 1.36 µM and 89.37 ± 1.17 µM, respectively.[1][2][3] The presence of a halogen, particularly bromine at the para position of the phenyl ring, appears to be favorable for activity. Compound 1 , with a simple 4-methyl piperazine group, exhibited the second-highest activity.[1][2] Other substitutions, including nitro, fluoro, and chloro groups on the phenyl piperazine moiety, resulted in reduced anticancer potency.[1]
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4-Chloro-Pyrimidine Derivatives (1-7)
The synthesis of the 2-amino-4-chloro-pyrimidine derivatives was carried out using a microwave-assisted method.[1]
-
2 mmol of 2-amino-4-chloro-pyrimidine was placed in a microwave reaction vial.
-
1 mL of anhydrous propanol was added, and the mixture was stirred at room temperature.
-
2 mmol of the corresponding substituted amine was added to the reaction vial.
-
200 µL of triethylamine was then introduced to the mixture.
-
The reaction was performed in a microwave reactor at a temperature of 120–140 °C for 15–30 minutes. The progress of the reaction was monitored by Thin Layer Chromatography (TLC).
-
After cooling, the resulting precipitate was dispersed in a saturated aqueous solution of sodium bicarbonate.
-
The product was extracted with ethyl acetate.
-
The organic layer was dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure to yield the final compounds.[1]
Anticancer Activity Evaluation by MTT Assay
The in vitro anticancer activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.[4]
-
Cell Seeding: Human colon colorectal (HCT116) and breast cancer (MCF7) cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized pyrimidine derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium was removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) was added to each well. The plates were then incubated for another 2-4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Formazan Solubilization: The MTT-containing medium was removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, was added to each well to dissolve the purple formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The EC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Signaling Pathway
While the specific signaling pathway for the presented 2-amino-4-chloro-pyrimidine analogs was not detailed in the primary study, pyrimidine derivatives are known to exert their anticancer effects through various mechanisms. A common mechanism involves the inhibition of key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways.[6] Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis.
Figure 1: General signaling pathway targeted by anticancer pyrimidine derivatives.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arabjchem.org [arabjchem.org]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-4-chloro-5-fluoropyrimidine: A Procedural Guide
For Immediate Release
[City, State] – In the dynamic landscape of pharmaceutical research and development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-4-chloro-5-fluoropyrimidine, a critical component in many synthetic pathways. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and maintaining environmental compliance.
I. Hazard and Safety Overview
Understanding the hazard profile of this compound is the foundational step for its safe management. This compound is classified as a halogenated organic substance and presents several health risks.
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Acute Oral Toxicity: Harmful if swallowed.[2]
Incompatible Materials: To prevent hazardous reactions, avoid contact with:
Hazardous Decomposition Products: Upon thermal decomposition, this compound may release toxic and corrosive gases, including:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO2)
-
Hydrogen chloride gas
-
Hydrogen fluoride
Quantitative Hazard Classification
| Hazard Class | Category | GHS Code | Description |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1] |
| Eye Irritation | 2 | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | 3 | H335 | May cause respiratory irritation.[1] |
| Acute toxicity, oral | 4 | H302 | Harmful if swallowed.[2] |
II. Personal Protective Equipment (PPE) and Handling
Strict adherence to personal protective equipment protocols is mandatory when handling this compound.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a lab coat, long-sleeved shirt, and closed-toe shoes. For larger quantities or potential for splashing, chemical-resistant coveralls and boots are recommended.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is necessary.
Handling Precautions:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Ensure an eyewash station and safety shower are readily accessible.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures safety and complies with all local, state, and federal regulations. As a halogenated organic compound, it requires specific waste segregation.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Container Management:
-
Use a container made of a compatible material, such as high-density polyethylene (HDPE).
-
The container must be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area designated for hazardous waste.[5][6]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents.[5]
-
-
Spill Management:
-
In case of a spill, evacuate the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Sweep up the absorbed material and place it into a designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
The ultimate disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[3]
-
The recommended method of disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hazardous decomposition products.[7]
-
Alternatively, the material may be dissolved in a combustible solvent and incinerated.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
- 1. fishersci.dk [fishersci.dk]
- 2. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 2-Amino-4-chloro-5-fluoropyrimidine
Essential Safety and Handling Guide for 2-Amino-4-chloro-5-fluoropyrimidine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when working with this compound. The following table summarizes the recommended PPE.[1][2]
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields. A face shield should be worn over safety glasses for procedures with a high risk of splashing.[3][4] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile rubber), which should be inspected before use.[3] A disposable lab coat is recommended.[3] |
| Respiratory | N95 Particulate Respirator or higher | Use only in a well-ventilated area.[3] A NIOSH-approved respirator is necessary if ventilation is inadequate or when handling bulk quantities that may generate dust.[5] |
| Body | Full-body suit ("bunny suit") | Recommended for large-scale operations or in situations with a high potential for exposure to minimize cross-contamination.[4] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing the risks associated with handling this compound.
Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[6]
-
Ensure Proper Ventilation: Confirm that a certified chemical fume hood is operational and available for use.[6]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the PPE table above.[6]
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.
Handling
-
Work in a Fume Hood: Conduct all manipulations of the solid compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Avoid Dust Generation: Handle the solid material carefully to prevent the formation of dust.[1][6]
-
Keep Containers Closed: Keep the container tightly sealed when not in use to prevent contamination and exposure.[1][6]
-
Use Designated Equipment: Utilize dedicated spatulas, weigh boats, and other equipment for handling this chemical.
Post-Handling & Cleanup
-
Decontaminate: Clean all surfaces and equipment that may have come into contact with the chemical.
-
Segregate Waste: All waste containing this compound must be segregated for proper disposal.[6]
-
Dispose of Contaminated PPE: Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[3][6]
-
Personal Hygiene: Thoroughly wash hands and any exposed skin after handling the compound.[1][3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[1] Waste is classified as hazardous and must be disposed of accordingly.[1]
Waste Segregation and Storage
-
Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.[6]
-
Contaminated Materials: Any items such as gloves, weigh boats, or paper towels that are contaminated with the chemical should be disposed of as hazardous waste.[6]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container for halogenated organic waste.[6]
Final Disposal
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[6]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste, away from incompatible materials.[3]
-
Professional Disposal: The final disposal must be carried out by a licensed and approved waste disposal company.[3][8] Follow all local, state, and federal regulations for hazardous waste disposal.[1][8]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.dk [fishersci.dk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. downloads.ossila.com [downloads.ossila.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
